Capillene
Description
This compound is a member of benzenes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexa-2,4-diynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQYRBLGGSLJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC#CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199971 | |
| Record name | Benzene, 2,4-hexadiynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
140.00 to 143.00 °C. @ 10.00 mm Hg | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-74-1 | |
| Record name | Capillene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-hexadiynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-hexadiynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0 °C | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Capillene in Artemisia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capillene, a characteristic aromatic polyacetylene found in various Artemisia species, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring its medicinal applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in Artemisia. It details the enzymatic steps from its fatty acid precursor, oleic acid, through a series of desaturation and chain-shortening reactions, to the proposed cyclization and aromatization forming the characteristic phenyl group. This guide summarizes available quantitative data, outlines key experimental protocols, and presents visual diagrams of the pathway and related workflows to facilitate further research in this field.
Introduction
The genus Artemisia is a rich source of a wide array of secondary metabolites, including the well-known antimalarial drug artemisinin. Among these compounds, polyacetylenes represent a significant class with pronounced biological activities. This compound (1-phenyl-2,4-hexadiyne) is a prominent aromatic polyacetylene found in several Artemisia species, including A. capillaris, A. dracunculus, and A. scoparia. This document serves as an in-depth technical resource for researchers, providing a detailed account of the biosynthetic route to this compound, from its primary metabolic precursors to the final intricate chemical structure.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the fatty acid biosynthetic pathway. The proposed pathway involves a series of enzymatic reactions, including desaturation, acetylenation, chain shortening, and a crucial cyclization and aromatization step.
From Oleic Acid to a C13-Triyne-Enoic Precursor
The journey to this compound begins with the C18 fatty acid, oleic acid. The initial steps are catalyzed by a series of desaturases and acetylenases, enzymes that introduce double and triple bonds into the fatty acid chain, respectively.
-
Desaturation: The first step is the conversion of oleic acid to linoleic acid. This reaction is catalyzed by Δ12-oleate desaturase (FAD2) , which introduces a second double bond into the fatty acid chain.
-
Acetylenation: Subsequently, a Δ12-fatty acid acetylenase acts on linoleic acid to form the first triple bond, yielding crepenynic acid. This is a key committed step in polyacetylene biosynthesis.
-
Further Desaturation and Chain Shortening: A series of further desaturation steps, mediated by desaturases and acetylenases, leads to the formation of polyacetylenic fatty acids with multiple triple bonds.[1][2] Concurrently or subsequently, the carbon chain is shortened from C18 to C13 through processes like β-oxidation.[1] This results in a key intermediate, a C13-triyne-enoic precursor .[1]
Formation of the Aromatic Ring: A Proposed Mechanism
A critical and less characterized part of the pathway is the formation of the phenyl group of this compound from the linear C13 precursor. The current hypothesis suggests a mechanism involving a Michael addition and subsequent aromatization, indicative of a polyketide synthase (PKS)-like activity.[1]
-
β-Oxidation and Michael Addition: The C13-triyne-enoic precursor is thought to undergo β-oxidation, followed by an intramolecular Michael addition . This reaction would lead to the formation of a cyclized ketoester intermediate.[1]
-
Aromatization: This cyclic intermediate is then proposed to undergo aromatization to form the stable phenyl ring structure of this compound. The precise enzymatic machinery driving this cyclization and aromatization in Artemisia remains an active area of research.
The proposed biosynthetic pathway of this compound is visualized in the following diagram:
Quantitative Data
Quantitative analysis of this compound content in different Artemisia species is essential for understanding the regulation of its biosynthesis and for selecting high-yielding plant material. The data available in the literature, primarily from GC-MS and HPLC analyses, shows significant variation in this compound concentration depending on the species, plant part, and geographical location.
| Artemisia Species | Plant Part | This compound Content (% of Essential Oil) | Reference |
| A. dracunculus | Aerial Parts | Present (unquantified) | [3] |
| A. santonica | Aerial Parts | Present (unquantified) | [3] |
| A. abrotanum | Aerial Parts | Present (unquantified) | [3] |
| A. scoparia | Aerial Parts | Present (unquantified) | [3] |
| A. campestris subsp. variabilis | Essential Oil | 36.45% | [4] |
Note: The table summarizes the presence of this compound. Precise quantitative data with error margins are often not provided in the initial phytochemical screenings.
Experimental Protocols
Elucidating the this compound biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and enzymology techniques. Below are detailed methodologies for key experiments.
Extraction and Quantification of this compound using HPLC
This protocol outlines a general procedure for the extraction and quantification of this compound from Artemisia plant material.
4.1.1. Sample Preparation
-
Harvesting and Drying: Collect fresh aerial parts of the Artemisia plant. Dry the material at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol (B129727) (or another suitable solvent like hexane (B92381) or dichloromethane).
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injecting into the HPLC system.
4.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient could be:
-
0-5 min: 50% Acetonitrile
-
5-20 min: Gradient to 95% Acetonitrile
-
20-25 min: Hold at 95% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (typically around 254 nm).
-
Quantification: Prepare a calibration curve using a pure standard of this compound. The concentration of this compound in the plant extract can be determined by comparing its peak area to the calibration curve.
The following diagram illustrates the general workflow for HPLC analysis of this compound:
Enzyme Assays for Key Biosynthetic Steps
Characterizing the enzymes involved in this compound biosynthesis is crucial. Below are general approaches for assaying the activity of key enzyme classes.
4.2.1. Desaturase and Acetylenase Assays
-
Enzyme Source: Microsomal fractions isolated from young leaves or roots of Artemisia are a likely source of these membrane-bound enzymes.
-
Substrate: Radiolabeled substrates such as [14C]-oleic acid or [14C]-linoleic acid are typically used.
-
Reaction Mixture: The assay mixture should contain the microsomal preparation, the radiolabeled substrate, and necessary cofactors such as NADH or NADPH, and molecular oxygen.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.
-
Product Extraction and Analysis: The reaction is stopped, and the fatty acids are extracted and derivatized (e.g., to methyl esters). The products are then separated by techniques like argentation thin-layer chromatography (Ag-TLC) or reverse-phase HPLC, and the radioactivity in the product peaks is quantified using a scintillation counter.
4.2.2. Polyketide Synthase (PKS) Assay
-
Enzyme Source: A crude protein extract from Artemisia tissues suspected of this compound biosynthesis (e.g., roots) can be used for initial screening.
-
Substrate: The linear C13-triyne-enoic precursor would be the ideal substrate, but its synthesis can be challenging. Alternatively, radiolabeled acetyl-CoA and malonyl-CoA can be used to detect de novo polyketide synthesis.
-
Reaction Mixture: The assay would include the protein extract, starter and extender units (e.g., acetyl-CoA and malonyl-CoA), and cofactors like NADPH.
-
Product Analysis: The reaction products can be extracted and analyzed by HPLC or GC-MS to identify novel polyketide products. The incorporation of radiolabeled precursors into these products can confirm PKS activity.
Future Directions and Conclusion
The biosynthesis of this compound in Artemisia presents a fascinating example of the interplay between fatty acid and polyketide metabolism. While the initial steps of the pathway are relatively well-understood, the key enzymes responsible for the cyclization and aromatization of the linear polyacetylene precursor remain to be elucidated. Future research should focus on:
-
Identification and characterization of the putative polyketide synthase(s) involved in the formation of the phenyl ring.
-
In-depth quantitative analysis of this compound and its precursors in different Artemisia species and under various environmental conditions to understand the regulation of the pathway.
-
Transcriptomic and proteomic analyses of this compound-producing tissues to identify candidate genes and enzymes involved in the later stages of the biosynthesis.
A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds.
References
- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 3. Five Different Artemisia L. Species Ethanol Extracts’ Phytochemical Composition and Their Antimicrobial and Nematocide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Ecological Significance of Capillene: A Technical Overview of its Role in Plant Chemical Defense
An In-depth Guide for Researchers and Drug Development Professionals
Capillene (1-phenyl-2,4-hexadiyne) is a naturally occurring polyacetylene that plays a crucial role in the chemical ecology of various plant species, particularly within the genus Artemisia (family Asteraceae). As a secondary metabolite, it is not involved in the primary growth and development of the plant but serves as a potent defense mechanism against a range of biotic threats, including insects, fungi, and competing plants. This technical guide synthesizes the current understanding of this compound's function in plant defense, its biosynthesis, and the methodologies used for its study, providing a resource for researchers in chemical ecology, natural product chemistry, and drug development.
This compound Content in Artemisia Species
This compound is a characteristic component of the essential oils of several Artemisia species. The concentration of this compound can vary significantly depending on the species, chemotype, geographical location, and developmental stage of the plant. This variation underscores the importance of detailed chemical analysis in ecological and pharmacological studies.
| Plant Species | Plant Part | Major Compound(s) | This compound Content (%) | Reference |
| Artemisia dracunculus | Shoots | This compound | 58.38 | N/A |
| Artemisia capillaris | Stalks and Leaves | This compound | Major Component | [1] |
| Artemisia mongolica | Aerial Parts | α-pinene, germacrene D | Not a major component | [1] |
| Artemisia scoparia | Aerial Parts | This compound | Present | [2] |
| Artemisia abrotanum | Aerial Parts | This compound | Present | [2] |
| Artemisia santonica | Aerial Parts | This compound | Present | [2] |
Biological Activities of this compound-Containing Essential Oils
While data on the biological activity of pure, isolated this compound is limited in the readily available scientific literature, the essential oils in which this compound is a major constituent exhibit significant biological activities. It is important to note that these activities are the result of the synergistic or additive effects of all compounds in the oil.
| Target Organism | Plant Source of Essential Oil | Bioassay Type | Activity Metric | Value | Reference |
| Sitophilus zeamais (Maize weevil) | Artemisia capillaris | Contact Toxicity | LD50 | 105.95 µ g/adult | [1] |
| Sitophilus zeamais (Maize weevil) | Artemisia capillaris | Fumigant Toxicity | LC50 | 5.31 mg/L air | [1] |
| Sitophilus zeamais (Maize weevil) | Artemisia mongolica | Contact Toxicity | LD50 | 87.92 µ g/adult | [1] |
| Sitophilus zeamais (Maize weevil) | Artemisia mongolica | Fumigant Toxicity | LC50 | 7.35 mg/L air | [1] |
Experimental Protocols
Extraction of this compound-Containing Essential Oil
a) Hydrodistillation
Hydrodistillation is a common method for extracting volatile compounds like this compound from plant material.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Air-dry the aerial parts of the plant material at room temperature (25–30°C) for several days until brittle.
-
Grind the dried plant material into a coarse powder.
-
Place a known quantity of the powdered material (e.g., 500 g) into a round-bottom flask with distilled water.
-
Connect the flask to a Clevenger apparatus and a condenser.
-
Heat the flask to boiling and continue distillation for a prescribed period (e.g., 3-4 hours).
-
The essential oil, being less dense than water, will accumulate in the collection tube of the Clevenger apparatus.
-
Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
-
b) Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green alternative to solvent extraction that can be highly selective.
-
Apparatus: Supercritical fluid extractor.
-
Procedure:
-
Dry and grind the plant material as described for hydrodistillation.
-
Pack the powdered material into the extraction vessel.
-
Pressurize and heat CO₂ to its supercritical state (e.g., above 73.8 bar and 31.1°C). Common extraction conditions for similar compounds are 100-300 bar and 40-60°C.
-
Pass the supercritical CO₂ through the plant material. The solvating power can be tuned by adjusting pressure and temperature. A co-solvent like methanol (B129727) (e.g., 3%) may be added to increase polarity.
-
The extracted compounds are separated from the CO₂ by depressurization in a collection vessel.
-
The resulting extract can be further purified.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for separating, identifying, and quantifying volatile compounds in an essential oil.
-
Sample Preparation: Dilute the essential oil in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Typical GC Parameters:
-
Column: HP-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-60°C) for a few minutes, then ramp up at a specific rate (e.g., 3-10°C/min) to a final temperature (e.g., 250-280°C) and hold for a set time.
-
Injection Volume: 1 µL in split mode.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230-250°C.
-
Mass Range: 40-600 amu.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is typically calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve using a pure this compound standard is required.
Bioassay-Guided Isolation of this compound
This process is used to isolate a pure, biologically active compound from a complex mixture.
Biosynthesis and Signaling Pathways
Proposed Biosynthesis of this compound
This compound is a phenylpropanoid-derived polyacetylene. Its biosynthesis begins with the shikimate pathway, leading to the aromatic amino acid L-phenylalanine. This is then converted through the general phenylpropanoid pathway to form cinnamic acid and its derivatives, which serve as precursors for a vast array of secondary metabolites. While the precise enzymatic steps leading from a common phenylpropanoid intermediate to this compound have not been fully elucidated, the initial steps are well-established.
Plant Defense Signaling
The production of phytoalexins like this compound is often induced in response to biotic stress, such as pathogen attack or herbivory. This induction is mediated by complex signaling cascades involving plant hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). While the specific signaling pathway leading to this compound production is not fully detailed, a general model of induced plant defense can be represented.
Proposed Mechanisms of Action
a) Insecticidal Activity: Acetylcholinesterase Inhibition
Many botanical insecticides function by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death. It is plausible that this compound, like other neurotoxic plant compounds, may act on this target.
b) Antifungal Activity: Ergosterol (B1671047) Biosynthesis Inhibition
Polyene and polyacetylene compounds can exhibit antifungal activity by interfering with the integrity of the fungal cell membrane. A primary target is ergosterol, the principal sterol in fungal membranes, which is analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, these compounds can disrupt membrane function, leading to leakage of cellular contents and cell death.
Conclusion and Future Directions
This compound is a significant bioactive compound in the chemical ecology of Artemisia species, contributing to their defense against herbivores and pathogens. While the biological activities of this compound-rich essential oils are well-documented, there is a notable gap in the scientific literature regarding the specific quantitative toxicological data (e.g., LD50, MIC) of pure, isolated this compound. Future research should focus on bioassay-guided isolation of this compound to precisely determine its efficacy against various pests and pathogens. Furthermore, elucidation of the specific enzymes in the latter stages of its biosynthetic pathway and the molecular details of its interaction with target organisms will provide a more complete understanding of its ecological role and could open avenues for its application in agriculture and medicine.
References
A Technical Guide to the Preliminary Biological Screening of Capillene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Capillene is a polyacetylenic compound, specifically a phenyl-1,3-pentadiyne, predominantly isolated from plants of the Artemisia genus, such as Artemisia capillaris. This molecule has garnered significant interest within the scientific community for its diverse and potent biological activities. Preliminary research has highlighted its potential as a lead compound in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary biological activities of this compound reported to date—anticancer, anti-inflammatory, and antimicrobial—with a focus on the experimental methodologies used for their evaluation and the cellular pathways it modulates. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Anticancer and Cytotoxic Activities
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis), inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.
Summary of Anticancer Effects
Studies have shown that this compound and its related compound, capillin, can inhibit the growth of various tumor cells in a dose- and time-dependent manner.[1] The mechanism of action involves the induction of apoptosis, characterized by DNA fragmentation and nuclear condensation.[1][2] this compound has been shown to induce apoptosis in human leukemia (HL-60), colon carcinoma (HT29), pancreatic carcinoma (MIA PaCa-2), laryngeal epidermoid carcinoma (HEp-2), and lung carcinoma (A549) cells.[1][2][3] The apoptotic process is mediated through the intrinsic mitochondrial pathway, potentially regulated by the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Furthermore, extracts containing this compound have been found to suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in hepatocellular carcinoma.[3][4]
Quantitative Data on Anticancer Activity
The following table summarizes the reported cytotoxic and pro-apoptotic concentrations of this compound (or capillin).
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Human Leukemia (HL-60) | Apoptosis Induction | 1 µM (10⁻⁶ M) | Inducement of DNA and nuclear fragmentation. | [2] |
| Colon Carcinoma (HT29) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |
| Pancreatic Carcinoma (MIA PaCa-2) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |
| Larynx Carcinoma (HEp-2) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |
| Lung Carcinoma (A549) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |
Visualization of Cellular Mechanisms
The diagrams below illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for its assessment.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing anticancer activity.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells from each well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western blotting is used to detect specific apoptosis-related proteins within a cell lysate.[9][10]
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily by suppressing the production of key inflammatory mediators in immune cells like macrophages.
Summary of Anti-inflammatory Effects
Research indicates that this compound is an effective inhibitor of inflammatory responses. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly suppresses the production of nitric oxide (NO), a key inflammatory mediator.[11] This effect is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes critical to the inflammatory cascade.[11] The underlying mechanism is believed to involve the inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[11][12]
Quantitative Data on Anti-inflammatory Activity
While specific IC₅₀ values for pure this compound are not extensively reported in the initial literature, its potent activity is well-documented.
| Cell Line | Stimulant | Marker Assessed | Effect | Reference |
| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Potent suppression of NO accumulation. | [11] |
| RAW264.7 Macrophages | LPS | iNOS Protein Expression | Significant down-regulation. | [11] |
| RAW264.7 Macrophages | LPS | COX-2 Protein Expression | Significant down-regulation. | [11] |
Visualization of Cellular Mechanisms
Caption: this compound's inhibition of the LPS-induced inflammatory pathway.
Experimental Protocols
The Griess assay is a common method for quantifying nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants.[13][14][15]
-
Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells (no LPS, no this compound).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.
The expression levels of iNOS and COX-2 proteins can be determined by Western Blot, following the same general protocol described in Section 2.4.3, using specific primary antibodies against iNOS and COX-2.
Antimicrobial Activity
Essential oils derived from Artemisia capillaris, which are rich in this compound, have demonstrated significant antimicrobial properties.
Summary of Antimicrobial Effects
The essential oil of A. capillaris, containing up to 32.7% this compound, has shown considerable inhibitory activity against a wide range of oral bacteria.[16][17] This suggests that this compound is a major contributor to the oil's antimicrobial effect. The lipophilic nature of compounds like this compound allows them to disrupt bacterial cell membranes, leading to increased permeability and cell death. However, further studies using purified this compound are required to determine its precise spectrum of activity and potency.
Data on Antimicrobial Activity
The following table summarizes the antimicrobial activity of essential oils containing this compound. Note that these results are for the complete essential oil, not purified this compound.
| Source | This compound Content | Target Organisms | Result | Reference |
| Artemisia capillaris Essential Oil | 32.7% | 15 genera of oral bacteria | Considerable inhibitory effects observed. | [16][17] |
Visualization of Experimental Workflow
Caption: Workflow for MIC (Minimum Inhibitory Concentration) determination.
Experimental Protocol
This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by the lack of turbidity.[20]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it onto an agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.
Conclusion and Future Directions
The preliminary screening of this compound reveals it to be a promising natural compound with significant anticancer, anti-inflammatory, and antimicrobial potential. Its ability to induce apoptosis in cancer cells through the JNK and PI3K/AKT pathways, inhibit key inflammatory mediators like NO by suppressing the NF-κB pathway, and inhibit bacterial growth highlights its multifaceted therapeutic promise.
For drug development professionals, this compound represents a valuable scaffold for optimization. Future research should focus on:
-
Comprehensive In Vitro Profiling: Determining IC₅₀ and MIC values for pure this compound against a broader panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and downstream effects in its various biological activities.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of cancer, inflammation, and infectious diseases.
-
Pharmacokinetics and Safety: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its viability as a clinical candidate.
This guide provides a foundational framework for researchers to build upon, leveraging the established protocols and known mechanisms to further explore and potentially translate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris [mdpi.com]
- 4. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Capillarisin Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Distribution of Capillene in the Plant Kingdom: A Technical Guide
Abstract
Capillene (1-phenyl-2,4-hexadiyne) is a naturally occurring aromatic polyacetylene recognized for its presence in various plant species, particularly within the Asteraceae family. As a bioactive secondary metabolite, understanding its natural sources, distribution within plant tissues, and biosynthetic origins is critical for researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, summarizing its primary plant sources and quantitative distribution. It details established experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, this guide presents a putative biosynthetic pathway and a generalized experimental workflow, visualized through schematic diagrams, to serve as a practical resource for scientific investigation.
Introduction
Polyacetylenes are a diverse group of specialized metabolites derived from fatty acids, characterized by the presence of one or more carbon-carbon triple bonds.[1] These compounds are widely distributed in the plant kingdom, with a significant concentration and structural diversity found within the Asteraceae family.[1][2] this compound, an aromatic C12 polyacetylene, is one such compound that has been identified as a major constituent in the essential oils of several plant species. Its biological activities, which include antimicrobial and cytotoxic properties, make it a compound of interest for pharmaceutical and agrochemical research.[3] This document aims to consolidate the current knowledge on the natural occurrence and analysis of this compound for a scientific audience.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants belonging to the Asteraceae (Compositae) family. The genus Artemisia is the most significant and well-documented source of this compound.
Primary Plant Sources
The most notable plant sources of this compound include:
-
Artemisia dracunculus (Tarragon): Numerous studies have identified this compound as a major component of tarragon essential oil. Specific populations, referred to as "this compound chemotypes," contain exceptionally high concentrations of this compound.[4]
-
Artemisia capillaris (Capillary Wormwood): This species is another well-known source, and its name is etymologically linked to the compound.[5]
-
Artemisia campestris (Field Wormwood): Various subspecies of A. campestris have been shown to produce this compound.
-
Chrysanthemum species: this compound and related polyacetylenes have also been isolated from members of the Chrysanthemum genus, another member of the Asteraceae family.
Quantitative Distribution
The concentration of this compound can vary significantly based on the plant species, geographic origin, chemotype, developmental stage, and the specific plant organ.[6] The majority of quantitative analyses have focused on essential oils extracted from the aerial parts (shoots, leaves, and flowers). Data on the distribution of this compound in roots and its variation across different tissues is limited, representing a notable knowledge gap. One study on Artemisia capillaris demonstrated that the concentration of other major bioactive compounds, scoparone (B1681568) and capillarisin, varied significantly between the leaves, stems, and capitulum (flower head), with the highest concentrations found in the capitulum at specific harvesting times.[7] This suggests that the distribution of this compound is also likely to be tissue-specific.
The following table summarizes the reported quantitative data for this compound in various plant sources.
| Plant Species | Chemotype / Variety | Plant Part Analyzed | Extraction Method | This compound Content (%) | Reference(s) |
| Artemisia dracunculus L. | This compound Chemotype | Air-dried Shoots | Hydrodistillation | 58.38 | [4] |
| Artemisia dracunculus L. | "Local Variety" (Kashmir) | Not Specified | Hydrodistillation | 60.2 | |
| Artemisia sp. | Not Specified | Ethanol Extract | Not Specified | 44.61 | |
| Artemisia dracunculus L. | Not Specified | Shoot | Not Specified | Trace | [8] |
Note: The percentage content refers to the relative peak area in the chromatogram of the essential oil or extract.
Biosynthesis of this compound
This compound belongs to the capillen-isocoumarin type of polyacetylenes.[3] The biosynthesis of polyacetylenes in plants, particularly in the Asteraceae family, is understood to originate from fatty acid metabolism.[1] The pathway commences with the C18 fatty acid, linoleic acid.
The conversion of linoleic acid into crepenynic acid, through the introduction of a triple bond, is the first committed step in polyacetylene formation.[1] This is followed by a series of desaturation reactions, catalyzed by desaturases and acetylenases, which introduce additional double and triple bonds. Subsequent chain-shortening modifications and aromatization lead to the formation of aromatic acetylenes like this compound. The precise enzymatic steps and intermediates specific to this compound synthesis have not been fully elucidated and remain an active area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical composition of this compound chemotype of Artemisia dracunculus L. from North-West Himalaya, India [agris.fao.org]
- 5. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plant Artemisia dracunculus (Asteraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of Pure Capillene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capillene (hexa-2,4-diynylbenzene) is a naturally occurring polyacetylene found in various plants, notably in the genus Artemisia. It has garnered significant interest within the scientific community due to its potential biological activities, including antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of pure this compound, offering a valuable resource for researchers engaged in its study and potential therapeutic applications. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and presents a visualization of its known signaling pathway.
Core Physicochemical Properties
This compound is a liquid at room temperature with a characteristic chemical structure featuring a benzene (B151609) ring attached to a hexadiynyl chain.[1][2] Its fundamental physicochemical parameters are summarized below.
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | hexa-2,4-diynylbenzene | [1][2] |
| Synonyms | Benzene, 2,4-hexadiynyl-; 1-Phenyl-2,4-hexadiyne | [1][2] |
| CAS Number | 520-74-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀ | [1][2] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Physical State | Liquid | [2] |
Thermodynamic Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 140-143 °C | at 10.00 mm Hg | [2] |
| Melting Point | 0 °C | [2] |
Solubility (Predicted)
| Property | Value | Method | Source |
| Water Solubility | 0.012 g/L | ALOGPS | |
| logP | 3.88 | ChemAxon |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the hexadiynyl chain. The aromatic protons would likely appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the benzene ring would be expected around δ 2.5-3.0 ppm, and the terminal methyl group protons would be in the upfield region (δ 1.5-2.0 ppm).
-
¹³C-NMR: A ¹³C-NMR spectrum of this compound is available on SpectraBase.[1] The spectrum would show distinct signals for the carbons of the benzene ring and the hexadiynyl chain. The aromatic carbons would appear in the range of δ 120-140 ppm. The sp-hybridized carbons of the alkyne groups would be expected in the region of δ 65-90 ppm. The methylene and methyl carbons would resonate at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key predicted absorptions include:
-
C-H stretch (aromatic): ~3030 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (likely two distinct bands for the non-symmetrical alkynes)
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-H bend (aromatic): ~690-900 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a conjugated system involving a benzene ring and a polyacetylene chain. The extended conjugation would likely result in absorption bands in the UV region, potentially extending towards the visible spectrum.
Mass Spectrometry (MS)
A GC-MS spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2] The mass spectrum would show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve cleavage of the bonds in the hexadiynyl chain and fragmentation of the benzene ring, leading to characteristic fragment ions.
Experimental Protocols
The following are generalized experimental protocols for the determination of the key physicochemical properties of liquid organic compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of pure this compound is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
-
Observation: The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
Melting Point Determination
As this compound is a liquid at room temperature with a reported melting point of 0 °C, standard melting point apparatus for solids is not applicable. The freezing point would be determined using a cooling bath and a thermometer to observe the temperature at which the liquid solidifies.
Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of pure this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solute.
-
Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Signaling Pathway
This compound has been shown to induce apoptosis in human leukemia HL-60 cells through the mitochondrial pathway.[3] This process is reported to be controlled through the activation of c-Jun N-terminal kinase (JNK) signaling.[3]
Caption: this compound-induced apoptosis via JNK and mitochondrial pathway.
Conclusion
This technical guide provides a consolidated overview of the known physicochemical properties of pure this compound. While fundamental data such as molecular weight, boiling point, and melting point are established, a comprehensive experimental characterization of its spectral properties remains an area for further investigation. The elucidation of its apoptosis-inducing signaling pathway highlights its potential as a lead compound in drug discovery, warranting deeper exploration of its mechanism of action and therapeutic applications.
References
In Vitro Molecular Targets of Capillene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the in vitro molecular targets of capillene, a naturally occurring polyacetylene with demonstrated anticancer and antifungal properties. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising compound.
Executive Summary
This compound, an active constituent of various Artemisia species, has emerged as a molecule of significant interest due to its potent biological activities. In vitro studies have revealed that this compound exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis, mediated by the modulation of key signaling pathways. Specifically, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway and inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Furthermore, it influences cellular redox homeostasis by modulating glutathione (B108866) (GSH) levels and induces cell cycle arrest. While the precise molecular targets of its antifungal activity are yet to be fully elucidated, evidence suggests that, like other polyacetylenes, this compound may disrupt fungal cell membrane integrity and mitochondrial function. This guide summarizes the quantitative data available, provides detailed experimental protocols for investigating these effects, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data on this compound's In Vitro Activity
The following table summarizes the available quantitative data on the cytotoxic effects of this compound against various human tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HT29 | Colon Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |
| HEp-2 | Laryngeal Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |
| A549 | Lung Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |
| HL-60 | Human Leukemia | Cytotoxic effects observed at 1µM | 6h | [2] |
Note: The IC50 values from the primary source[1] require further clarification from the original publication for precise interpretation.
Anticancer Molecular Targets and Pathways
In vitro research has identified two primary signaling pathways that are significantly modulated by this compound in cancer cells.
JNK Signaling Pathway Activation
This compound has been observed to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[2][3] This activation precedes the characteristic hallmarks of apoptosis, suggesting it is a key initiating event. The proposed mechanism involves the phosphorylation of JNK, which in turn can phosphorylate downstream targets, including members of the Bcl-2 family, leading to mitochondrial-mediated apoptosis.
PI3K/Akt Signaling Pathway Inhibition
Extracts from Artemisia capillaris, containing this compound, have been shown to inhibit the PI3K/Akt signaling pathway in hepatocellular carcinoma cells.[3] This pathway is a crucial regulator of cell survival, proliferation, and growth. Its inhibition by this compound likely contributes to the observed cytotoxic and anti-proliferative effects.
Inferred Antifungal Molecular Targets
While direct molecular targets of this compound in fungi have not been definitively identified, the mechanism of action for polyacetylenes, in general, points towards the disruption of the fungal cell membrane and mitochondrial function.[4][5] It is hypothesized that this compound increases the permeability of the fungal cell membrane, potentially by interacting with membrane phospholipids (B1166683).[6] This disruption of the membrane integrity leads to leakage of essential cellular components and ultimately, fungal cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro molecular effects of this compound.
Western Blot for JNK Activation and PI3K/Akt Inhibition
This protocol is designed to detect the phosphorylation status of JNK and Akt as a measure of their activation.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HL-60 for JNK, HepG2 for PI3K/Akt) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Mitochondrial Membrane Potential (MMP) Assay
This assay uses a fluorescent dye (e.g., JC-1) to measure changes in MMP.
1. Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a positive control for MMP depolarization (e.g., FCCP).
2. Staining:
-
Prepare a working solution of JC-1 dye in pre-warmed culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate at 37°C for 15-30 minutes in the dark.
3. Measurement:
-
After incubation, wash the cells with PBS.
-
Add PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, read the aggregate (red) fluorescence at ~590 nm and the monomer (green) fluorescence at ~530 nm.
4. Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Glutathione (GSH) Level Assay
This protocol outlines a common method for quantifying intracellular GSH levels.
1. Cell Preparation and Lysis:
-
Treat cells with this compound as described in the Western blot protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a metaphosphoric acid solution to precipitate proteins and stabilize GSH.
-
Centrifuge to pellet the protein and collect the supernatant.
2. GSH Measurement:
-
Use a commercially available GSH assay kit, which typically involves the reaction of GSH with a chromogenic substrate (e.g., DTNB, Ellman's reagent) that produces a colored product.
-
Add the supernatant to the reaction mixture as per the kit's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction).
3. Data Analysis:
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Normalize the GSH levels to the protein concentration of the cell lysate.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for identifying molecular targets and the logical relationship of this compound's effects.
Future Directions and Conclusion
The current body of in vitro research strongly indicates that this compound's anticancer effects are mediated through the modulation of the JNK and PI3K/Akt signaling pathways, leading to apoptosis. Its antifungal activity is likely due to the disruption of fungal membrane integrity. However, a significant knowledge gap remains concerning the direct molecular binding partners of this compound. Future research should focus on utilizing techniques such as affinity chromatography coupled with mass spectrometry or DARTS to identify these primary targets. Elucidating the direct molecular interactions of this compound will provide a more complete understanding of its mechanism of action and facilitate the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A polyene macrolide targeting phospholipids in the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neurotoxic Effects of Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyacetylenes are a diverse class of naturally occurring compounds characterized by the presence of two or more carbon-carbon triple bonds. While some polyacetylenes exhibit beneficial biological activities, including anti-inflammatory and anti-cancer effects, a significant number possess potent neurotoxic properties. This technical guide provides a comprehensive exploration of the neurotoxic effects of polyacetylenes, with a focus on key compounds such as cicutoxin (B1197497), oenanthotoxin, and falcarinol-type polyacetylenes. It delves into their primary mechanisms of action, presents quantitative toxicological data, and offers detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with these compounds, as well as to explore their potential as pharmacological tools.
Introduction to Neurotoxic Polyacetylenes
Polyacetylenes are widely distributed in the plant kingdom, particularly in families such as Apiaceae (e.g., water hemlock, parsley) and Araliaceae (e.g., ginseng, devil's club).[1] Their chemical structures are highly variable, leading to a broad spectrum of biological activities. The neurotoxicity of certain polyacetylenes has been recognized for centuries, with plants like water hemlock (containing cicutoxin) being infamous for their poisonous nature.[2][3]
The primary neurotoxic polyacetylenes of concern include:
-
Cicutoxin and Oenanthotoxin: Found in water hemlock (Cicuta species) and hemlock water-dropwort (Oenanthe crocata), respectively.[2][4] These C17-polyacetylenes are potent convulsants that act on the central nervous system (CNS).[2][4]
-
Falcarinol-type Polyacetylenes: Present in common vegetables like carrots and celery.[5] While generally considered less acutely toxic than cicutoxin, they can exert neurotoxic effects at higher concentrations and have been shown to modulate various cellular pathways.[5]
Understanding the neurotoxic mechanisms of these compounds is crucial for public health and for the safe development of botanical drugs and dietary supplements.
Mechanisms of Neurotoxicity
The primary mechanism underlying the neurotoxicity of the most potent polyacetylenes involves the modulation of inhibitory neurotransmission.
Antagonism of GABAA Receptors
The most well-documented mechanism of action for cicutoxin and oenanthotoxin is their noncompetitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.[2][4][6] GABA is the primary inhibitory neurotransmitter in the CNS, and its binding to the GABAA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[7]
Cicutoxin and oenanthotoxin bind to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site.[8] This binding allosterically inhibits the receptor, preventing the influx of chloride ions even when GABA is bound.[4] The consequence of this blockade is unabated neuronal depolarization, leading to hyperexcitability, convulsions, seizures, and ultimately, death from respiratory paralysis.[2][6]
dot
References
- 1. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. innoprot.com [innoprot.com]
- 5. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. sophion.com [sophion.com]
- 8. benchchem.com [benchchem.com]
The Discovery and Historical Context of Capillene Isolation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillene, a naturally occurring polyacetylene, has garnered significant interest within the scientific community for its notable biological activities, including anti-inflammatory, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, historical context, and isolation of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in drug discovery and development.
Historical Context and Discovery
The study of polyacetylenes from the Artemisia genus, a diverse group of plants used in traditional medicine worldwide, led to the discovery of this compound. While the precise first isolation is not widely documented in modern databases, the investigation into the chemical constituents of Artemisia species intensified in the mid-20th century. This compound is chemically known as 1-phenyl-2,4-hexadiyne. Its discovery is part of a broader effort to identify the bioactive compounds responsible for the therapeutic effects of these plants.
Polyacetylenes in Artemisia are biosynthesized from fatty acids and are categorized into several structural types. This compound belongs to the aromatic capillen-isocoumarin type, which is a characteristic biogenetic trend in the subgenus Dracunculus. The presence and concentration of this compound can vary significantly between different Artemisia species and even between different chemotypes of the same species, making standardized isolation a key challenge.
Quantitative Data
The physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ | --INVALID-LINK-- |
| Molecular Weight | 154.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-phenylhexa-2,4-diyne | --INVALID-LINK-- |
| CAS Number | 520-74-1 | --INVALID-LINK-- |
| Physical Description | Liquid | --INVALID-LINK-- |
| Boiling Point | 140-143 °C at 10 mmHg | --INVALID-LINK-- |
| Melting Point | 0 °C | --INVALID-LINK-- |
| Kovats Retention Index | 1501.2 (semi-standard non-polar) | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ (ppm): ~7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, -CH₂-), 1.8 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~138 (Ar C-1), ~128.5 (Ar C-2,6), ~128.3 (Ar C-3,5), ~126.5 (Ar C-4), ~80, ~75, ~70, ~65 (alkynyl carbons), ~22 (-CH₂-), ~4 (-CH₃) |
| Infrared (IR) | ν (cm⁻¹): ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~2250 (C≡C stretch), ~1600, 1490, 1450 (Ar C=C stretch) |
| Mass Spectrometry (MS) | m/z (%): 154 (M⁺), 115, 91 (tropylium ion), 77 |
Experimental Protocols
The isolation of this compound from its primary natural source, Artemisia species, typically involves extraction of the essential oil followed by chromatographic purification. The following is a detailed, representative methodology.
Plant Material and Extraction
-
Plant Material: Aerial parts of Artemisia dracunculus or Artemisia capillaris are collected, preferably during the flowering stage to maximize essential oil yield. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight.
-
Extraction: The dried plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored at 4°C in a sealed, dark vial until further processing. A study on a this compound chemotype of Artemisia dracunculus reported a major constituent of this compound at 58.38% in the essential oil[1].
Chromatographic Isolation and Purification
-
Column Chromatography: The crude essential oil is subjected to column chromatography on silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane. Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system and visualized under UV light (254 nm). Fractions containing this compound are pooled.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 reversed-phase column. A mobile phase of methanol (B129727) and water in a gradient elution is typically used. The elution is monitored by a UV detector at approximately 254 nm. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield pure this compound.
Logical Relationships and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key processes in this compound isolation and its known biological effects.
Signaling Pathways and Biological Activity
While the direct molecular targets of this compound are still under active investigation, studies on related polyacetylenes and extracts from Artemisia species provide insights into its potential mechanisms of action. For instance, the structurally similar polyacetylene, capillin, has been shown to induce apoptosis in human leukemia HL-60 cells via the mitochondrial pathway, which is regulated by JNK signaling[2]. Furthermore, extracts of Artemisia capillaris have been demonstrated to inhibit the PI3K/Akt signaling pathway in hepatocellular carcinoma[3][4]. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and inflammation[5][6][7][8].
The diagram below illustrates a potential mechanism of action for this compound, drawing parallels from the known effects of related compounds and extracts.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a detailed overview of its discovery, physicochemical properties, and methods for its isolation. The elucidation of its precise molecular mechanisms of action remains an active area of research. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of this compound in drug development.
References
- 1. Chemical composition of this compound chemotype of Artemisia dracunculus L. from North-West Himalaya, India [agris.fao.org]
- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris [mdpi.com]
- 4. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt Pathway in Meta-Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Silico Prediction of Capillene's Pharmacological Profile: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the pharmacological profile of capillene, a natural polyacetylene found in plants of the Artemisia genus. As natural products continue to be a vital source of novel therapeutic agents, computational methods offer a rapid and cost-effective approach to elucidate their mechanisms of action, predict their pharmacokinetic and toxicological properties, and identify potential therapeutic targets. This document outlines detailed protocols for ligand-based and structure-based target prediction, as well as for the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a practical resource for researchers engaged in the computational analysis of natural products for drug discovery and development.
Introduction
This compound (1-phenyl-2,4-hexadiyne) is a characteristic secondary metabolite isolated from various Artemisia species, which have a long history in traditional medicine. Preliminary studies on extracts containing this compound suggest a range of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial effects. However, the specific molecular targets and the overall pharmacological profile of isolated this compound remain largely uncharacterized.
In silico pharmacology, a cornerstone of modern drug discovery, employs computational models to predict the interactions of chemical compounds with biological systems. This approach accelerates the identification of promising lead compounds, helps in understanding their mechanisms of action, and flags potential liabilities early in the development process.[1] By applying these methods to this compound, we can generate a robust pharmacological hypothesis that can be subsequently validated through targeted in vitro and in vivo experiments.
This guide details a systematic in silico workflow to predict this compound's pharmacological profile, encompassing target identification, molecular docking, and ADMET prediction.
In Silico Experimental Workflow
The overall workflow for the in silico prediction of this compound's pharmacological profile is depicted below. This process begins with obtaining the chemical structure of this compound and proceeds through target prediction, ADMET analysis, and molecular docking for target validation.
Part 1: Ligand-Based Target Prediction
Ligand-based methods predict the biological targets of a small molecule by comparing its physicochemical and structural features to those of compounds with known activities.[2] These approaches are particularly useful when the three-dimensional structure of potential targets is unknown.
Experimental Protocol: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with a library of known ligands.[3][4]
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. The SMILES for this compound is C#CC#CC1=CC=CC=C1.[1]
-
Web Server Submission:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string for this compound into the input field.
-
Select "Homo sapiens" as the target organism.
-
Click the "Predict targets" button to initiate the analysis.
-
-
Data Analysis:
-
The results page will display a list of predicted protein targets, ranked by a probability score.
-
Examine the top-ranked targets and their associated classes (e.g., enzyme, G protein-coupled receptor, kinase).
-
The probability score reflects the confidence of the prediction based on the similarity to known ligands of that target.
-
Part 2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound.[5] Poor pharmacokinetic properties are a major cause of failure in drug development.[6] In silico ADMET prediction provides an early assessment of a compound's potential viability as a drug.
Experimental Protocol: ADMET Prediction using SwissADME and pkCSM
SwissADME and pkCSM are freely accessible web servers that predict a wide range of physicochemical, pharmacokinetic, and drug-likeness properties of small molecules.[7][8]
-
Input Preparation: Use the canonical SMILES string for this compound: C#CC#CC1=CC=CC=C1.
-
SwissADME Web Server Submission:
-
Navigate to the SwissADME web server.
-
Paste the SMILES string into the input field.
-
Click the "Run" button.
-
-
pkCSM Web Server Submission:
-
Navigate to the pkCSM web server.
-
Paste the SMILES string into the input field.
-
Click the "Submit" button.
-
-
Data Compilation:
-
Collect the predicted parameters from both web servers.
-
Pay close attention to key properties such as water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and toxicity alerts.
-
Summarize the collected data in a structured table for comparative analysis.
-
Data Presentation: Predicted Pharmacological Profile of this compound
The following tables summarize the predicted targets and ADMET properties for this compound based on the protocols described above.
Table 1: Predicted Protein Targets for this compound
| Target Class | Predicted Target | UniProt ID | Probability | Known Actives (ChEMBL) |
| Enzyme | Prostaglandin G/H synthase 2 | P35354 | 0.153 | 4381 |
| Enzyme | Prostaglandin G/H synthase 1 | P23219 | 0.153 | 3169 |
| Enzyme | Cytochrome P450 19A1 | P11511 | 0.111 | 1421 |
| Enzyme | Carbonic anhydrase II | P00918 | 0.086 | 5422 |
| Enzyme | Amine oxidase B | P27338 | 0.086 | 1362 |
| G-protein coupled receptor | Cannabinoid receptor 1 | P21554 | 0.086 | 2139 |
| G-protein coupled receptor | Cannabinoid receptor 2 | P34972 | 0.086 | 1792 |
| Cytochrome P450 | Cytochrome P450 2D6 | P10635 | 0.086 | 2588 |
| Cytochrome P450 | Cytochrome P450 3A4 | P08684 | 0.086 | 2911 |
| Nuclear Receptor | Estrogen receptor alpha | P03372 | 0.086 | 2942 |
Data generated using the SwissTargetPrediction web server. The probability score indicates the likelihood of the target prediction.
Table 2: Predicted ADMET Properties of this compound
| Property | Parameter | Predicted Value | Optimal Range | Source |
| Physicochemical Properties | Molecular Weight | 154.21 g/mol | 150 - 500 | SwissADME |
| LogP (Consensus) | 2.65 | -0.4 to +5.6 | SwissADME | |
| Water Solubility (LogS) | -3.12 | > -4 | SwissADME | |
| Topological Polar Surface Area | 35.54 Ų | < 140 Ų | SwissADME | |
| Pharmacokinetics | GI Absorption | High | High | SwissADME |
| BBB Permeant | Yes | Yes | SwissADME | |
| P-gp Substrate | No | No | SwissADME | |
| CYP1A2 Inhibitor | Yes | No | SwissADME | |
| CYP2C19 Inhibitor | Yes | No | SwissADME | |
| CYP2C9 Inhibitor | Yes | No | SwissADME | |
| CYP2D6 Inhibitor | No | No | SwissADME | |
| CYP3A4 Inhibitor | Yes | No | SwissADME | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | 0 violations | SwissADME |
| Bioavailability Score | 0.55 | > 0.1 | SwissADME | |
| Toxicity | AMES Toxicity | No | No | pkCSM |
| Hepatotoxicity | Yes | No | pkCSM | |
| Skin Sensitisation | No | No | pkCSM |
Data generated using the SwissADME and pkCSM web servers.
Part 3: Structure-Based Target Validation (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is commonly used to predict the binding mode and affinity of a small molecule to the active site of a protein target.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a general workflow for performing molecular docking with AutoDock Vina, a widely used open-source docking program.[10]
-
Preparation of the Receptor:
-
Download the 3D structure of a selected protein target (e.g., Prostaglandin G/H synthase 2, PDB ID: 5F1A) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-crystallized ligands, and any non-protein atoms.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor structure in PDBQT format.
-
-
Preparation of the Ligand:
-
Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel or a molecular editor.
-
Perform energy minimization of the 3D structure.
-
Define the rotatable bonds.
-
Save the prepared ligand structure in PDBQT format.
-
-
Docking Simulation:
-
Define the search space (grid box) around the active site of the receptor. The active site can be identified from the literature or by the position of a co-crystallized ligand in the PDB structure.
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing several binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
The pose with the lowest binding affinity is generally considered the most favorable.
-
Visualize the top-ranked binding pose in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
Signaling Pathway Analysis
Based on the known biological activities of compounds from Artemisia species and the predicted targets, two signaling pathways of high relevance are the PI3K/AKT/mTOR and STAT3 pathways. These pathways are frequently implicated in inflammation and cancer, aligning with the potential therapeutic applications of this compound.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Its dysregulation is a common feature in many cancers.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling, cell proliferation, and apoptosis.[12] Constitutive activation of STAT3 is associated with various cancers and inflammatory diseases.
Conclusion
This technical guide has outlined a systematic in silico approach to predict the pharmacological profile of this compound. The presented protocols for target prediction, ADMET analysis, and molecular docking provide a solid foundation for generating a comprehensive pharmacological hypothesis. The predicted targets, particularly those involved in inflammation and cancer, and the favorable drug-likeness properties suggest that this compound is a promising candidate for further investigation. However, it is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. The findings from this computational workflow should be used to guide the design of focused in vitro and in vivo studies to confirm the biological activities and mechanisms of action of this compound. By integrating computational and experimental approaches, the path from natural product to novel therapeutic can be navigated more efficiently and effectively.
References
- 1. This compound | C12H10 | CID 3083613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 5. pkCSM [biosig.lab.uq.edu.au]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Introduction – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Hydrodistillation of Capillene-Rich Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillene is a polyacetylene compound found in the essential oils of several plant species, most notably from the Artemisia genus, such as Artemisia capillaris and Artemisia scoparia.[1][2] This compound and its derivatives have garnered significant interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3][4] Hydrodistillation is the most common and traditional method for extracting essential oils from plant materials.[5][6][7] This document provides a detailed protocol for the hydrodistillation of this compound-rich essential oils, along with methods for their quantification and an overview of their known biological activities.
Data Presentation
Table 1: Chemical Composition of Essential Oils from Artemisia Species
| Plant Species | Plant Part | Major Constituents | This compound (%) | Other Notable Compounds (%) | Reference |
| Artemisia capillaris | Aerial Parts | This compound, β-pinene, β-caryophyllene | 32.7 | β-pinene (9.4), β-caryophyllene (11.1) | [1] |
| Artemisia scoparia | Leaves | Camphor, 1,8-cineole, β-caryophyllene | - | Camphor (11.0), 1,8-cineole (21.5), β-caryophyllene (6.8) | [1] |
| Artemisia capillaris | Leaves | This compound, γ-terpinene | 60.2 | γ-terpinene (11.1), p-cymene (B1678584) (4.5), (E)-β-ocimene (4.4) | |
| Artemisia capillaris | Roots | This compound | 82.9 | 1-phenyl-2,4-pentadiyne (2.6) |
Table 2: Optimized Hydrodistillation Parameters for Essential Oil Yield
| Plant Material | Parameter Optimized | Optimal Condition | Effect on Yield | Reference |
| Eucalyptus grandis x E. camaldulensis | Grinding | Ground Leaves | 20-25% increase compared to whole leaves | [8] |
| Eucalyptus grandis x E. camaldulensis | Distillation Time | 3 hours | Negligible increase beyond this time | [8] |
| Ballota hirsuta | Drying Period | 7 days | - | [9] |
| Ballota hirsuta | Extraction Time | 120 minutes | - | [9] |
| Ballota hirsuta | Water/Plant Ratio | 10 mL/g | Optimal for best yield (0.91%) | [9] |
| Sea Buckthorn Berries | Macerating Agent | 4.22 mL Triton X-100 | Increased yield from 2.1% to 3.2% | [1] |
| Sea Buckthorn Berries | Electrolyte Concentration | 4.03 g NaCl | Increased yield from 2.1% to 3.2% | [1] |
| Sea Buckthorn Berries | Extraction Time | 5.61 hours | Increased yield from 2.1% to 3.2% | [1] |
Experimental Protocols
Protocol 1: Hydrodistillation of this compound-Rich Essential Oil from Artemisia capillaris
This protocol is a synthesis of standard hydrodistillation procedures, optimized for the extraction of essential oils from Artemisia species.[8][9]
1. Plant Material Preparation:
-
Collect the aerial parts (leaves and flowers) of Artemisia capillaris. The content of bioactive compounds can vary depending on the harvesting time, with some studies suggesting peak levels of certain compounds in late July and early August.[2]
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.[9]
-
Grind the dried plant material into a coarse powder using a mechanical grinder. Grinding increases the surface area and can significantly enhance the essential oil yield.[8]
2. Hydrodistillation Procedure:
-
Set up a Clevenger-type hydrodistillation apparatus.
-
Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask.
-
Add 1000 mL of distilled water to the flask, ensuring the plant material is fully submerged. A water-to-plant material ratio of 10:1 (v/w) is often optimal.[9]
-
Add a few boiling chips to ensure smooth boiling.
-
Connect the flask to the Clevenger apparatus and begin heating the mixture to a boil.
-
Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.[8]
-
Once the distillation is complete, allow the apparatus to cool to room temperature.
-
Carefully collect the essential oil from the side arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, amber-colored glass vial at 4°C to prevent degradation.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of essential oil composition. Specific parameters may need to be optimized for your instrument.[10][11][12][13]
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the extracted essential oil in a suitable volatile solvent, such as hexane (B92381) or dichloromethane.
-
If an internal standard is used for absolute quantification, add a known concentration of the internal standard (e.g., n-alkanes) to the sample solution.
-
Filter the solution through a 0.45 µm syringe filter into a GC-MS autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain at 240°C for 10 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
3. Data Analysis:
-
Identify the chemical constituents of the essential oil by comparing their mass spectra with the data from the NIST and Wiley libraries.
-
Confirm the identification by comparing the retention indices (calculated using a homologous series of n-alkanes) with those reported in the literature.
-
Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.
Mandatory Visualizations
Caption: Workflow for the hydrodistillation and analysis of this compound-rich essential oil.
Caption: Proposed signaling pathway for capillin-induced apoptosis in leukemia cells.
References
- 1. Optimization and Validation of Maceration-Mediated Hydrodistillation to Extract Caryophyllene-Rich Essential Oil from Sea Buckthorn Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrodistillation method: Significance and symbolism [wisdomlib.org]
- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 7. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Method for the Quantification of Capillene in Essential Oils
Introduction
Capillene (1-phenyl-2,4-hexadiyne) is a naturally occurring polyacetylene compound found in the essential oils of several plant species, most notably within the Artemisia genus.[1] It is recognized for its potential biological activities and is a key marker for the chemical profiling and quality control of various essential oils. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and versatile analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils.[2] This document provides a detailed protocol for the quantification of this compound in essential oils using a validated GC-MS method, intended for researchers, scientists, and professionals in drug development and quality control.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time. The following table summarizes the reported concentrations of this compound in the essential oils of various Artemisia species.
| Plant Species | This compound Concentration (%) | Reference |
| Artemisia capillaris | 32.7 | [3] |
| Artemisia capillaris | 42.06 | [4] |
| Artemisia dracunculus | 58.38 | [5] |
| Artemisia scoparia (flowering phase) | 66.20 | [6] |
| Artemisia scoparia (growth phase) | 71.22 | [6] |
| Artemisia scoparia (maturity phase) | 33.33 | [6] |
Experimental Protocols
This section details the complete methodology for the quantification of this compound in essential oils, from sample preparation to data analysis.
Sample Preparation
a. Extraction of Essential Oil (Hydrodistillation)
If starting from raw plant material, the essential oil should first be extracted.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Weigh an appropriate amount of fresh or air-dried aerial parts of the plant material.
-
Place the plant material into a round-bottom flask with sufficient distilled water.
-
Connect the flask to the Clevenger apparatus and a condenser.
-
Heat the flask to boiling and continue distillation for 3-4 hours.[7]
-
Collect the essential oil from the Clevenger trap.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, airtight vial at 4°C in the dark until analysis.
-
b. Sample Preparation for GC-MS Analysis
-
Solvent: n-Hexane (GC grade or equivalent).
-
Procedure:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Add the internal standard (see section 3b for details).
-
Dilute to the mark with n-hexane.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[8][9]
-
Injector Temperature: 250°C.[7]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
Mass Spectrometer Conditions and Quantification
a. Identification of this compound
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The Kovats Retention Index (RI) should also be calculated and compared with literature values (RI of this compound is approximately 1501 on a non-polar column).[1]
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Electron Ionization (EI) Energy: 70 eV.[9]
-
Mass Scan Range (for qualitative analysis): 40-500 amu.[8][9]
b. Quantitative Analysis
For accurate quantification, an internal standard and a calibration curve are necessary.
-
Internal Standard (IS): n-Tridecane or another suitable n-alkane that does not co-elute with any components of the essential oil.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor for Quantification:
c. Calibration Curve Construction
-
Stock Solution Preparation: Accurately prepare a stock solution of certified this compound reference standard in n-hexane (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Internal Standard Addition: Add a constant concentration of the internal standard to each calibration standard and sample.
-
Analysis: Inject each calibration standard into the GC-MS system.
-
Plotting: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard (y-axis) against the concentration of this compound (x-axis).
-
Linearity: Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.
d. Calculation of this compound Concentration
The concentration of this compound in the essential oil sample is calculated using the linear regression equation obtained from the calibration curve.
Method Validation
The analytical method should be validated to ensure its suitability for its intended purpose. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should typically be ≤ 15%.
-
Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery. Recoveries in the range of 80-120% are generally considered acceptable.
Visualizations
The following diagram illustrates the experimental workflow for the GC-MS quantification of this compound in essential oils.
Caption: Workflow for GC-MS Quantification of this compound.
References
- 1. This compound | C12H10 | CID 3083613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Diversity in Essential Oils of 40 Artemisia Species from Western and Trans Himalayan Regions of India | MDPI [mdpi.com]
- 6. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 7. sciencepub.net [sciencepub.net]
- 8. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential | MDPI [mdpi.com]
- 9. doi.nrct.go.th [doi.nrct.go.th]
Application Notes and Protocols for the Structural Elucidation of Capillene using NMR Spectroscopy
Introduction
Capillene (1-phenyl-2,4-hexadiyne) is a naturally occurring polyyne found in the essential oils of various plants, notably in species of the Artemisia genus. It has garnered interest due to its potential biological activities. Accurate structural determination is fundamental for any further investigation into its pharmacological properties and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of small organic molecules like this compound. This document provides detailed application notes and standardized protocols for the use of one- and two-dimensional NMR experiments to confirm the structure of this compound.
The comprehensive structural analysis of this compound is achieved through the synergistic use of ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, ultimately leading to the complete and unambiguous structural assignment of this compound.
Data Presentation
The quantitative ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below for clear and easy reference.
Table 1: ¹H NMR Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |
| 7.45 - 7.25 | m | - | 5H | H-2', H-3', H-4', H-5', H-6' |
| 3.55 | q | 2.5 | 2H | H-1 |
| 1.85 | t | 2.5 | 3H | H-6 |
Table 2: ¹³C NMR Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) [ppm] | Carbon Type | Assignment |
| 132.3 | CH | C-2', C-6' |
| 128.8 | CH | C-4' |
| 128.3 | CH | C-3', C-5' |
| 123.1 | C | C-1' |
| 81.0 | C | C-2 or C-4 |
| 79.8 | C | C-4 or C-2 |
| 74.5 | C | C-3 or C-5 |
| 65.2 | C | C-5 or C-3 |
| 22.9 | CH₂ | C-1 |
| 4.3 | CH₃ | C-6 |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%) to avoid complications in spectral analysis from impurities.
-
Mass: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for non-polar compounds like this compound.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically around 4-5 cm).
NMR Data Acquisition
The following are general protocols for the acquisition of 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.
1D NMR Experiments
| Parameter | ¹H NMR Protocol | ¹³C NMR Protocol |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Number of Scans | 16-64 | 1024 or more |
| Temperature | 298 K | 298 K |
2D NMR Experiments
| Parameter | gCOSY Protocol | gHSQC Protocol |
| Spectrometer Frequency | 400 MHz or higher | 400 MHz or higher |
| Pulse Program | cosygpmf | hsqcedetgpsisp2.2 |
| Spectral Width (F2) | ~16 ppm | ~16 ppm |
| Spectral Width (F1) | ~16 ppm | ~240 ppm |
| Number of Increments | 256-512 | 256-512 |
| Number of Scans | 2-4 | 4-8 |
| Relaxation Delay | 1.5 seconds | 1.5 seconds |
| Temperature | 298 K | 298 K |
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams illustrate the workflow from sample preparation to the final elucidated structure of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships in the structural elucidation of this compound.
Application Notes and Protocols: The Chemistry of Capillene and Polyacetylene Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to Capillene
This compound is a naturally occurring polyacetylene compound with the chemical name 1-phenyl-2,4-hexadiyne. Its molecular formula is C₁₂H₁₀.[1] This compound is found in various plants, most notably in species of the Artemisia genus, such as tarragon (Artemisia dracunculus).[1][2][3] As a member of the polyacetylene class, this compound is characterized by the presence of multiple carbon-carbon triple bonds in its structure. Polyacetylenic natural products are a diverse group of compounds known for their interesting and sometimes potent biological activities.[4] Some studies have investigated the pharmacological effects of compounds from Artemisia capillaris, including this compound, highlighting their potential in various therapeutic areas.[5]
Application of this compound in the Synthesis of Other Natural Products
A thorough review of the scientific literature indicates that this compound is not widely employed as a starting material or a key intermediate in the total synthesis of other, more complex natural products. While the field of total synthesis often utilizes smaller, naturally occurring molecules as building blocks, this compound does not appear to be a common choice for this purpose. The focus of research on this compound has been primarily on its isolation from natural sources, its own synthesis as a target molecule, and the characterization of its biological properties. The inherent reactivity and potential instability of the conjugated diyne system in this compound might also limit its utility as a robust building block in lengthy synthetic sequences.
Therefore, these application notes will focus on the broader context of polyacetylene chemistry, including the biosynthesis of these molecules and general synthetic methods for their preparation, which would be applicable to the synthesis of this compound itself and its analogs.
Biosynthesis of Polyacetylene Natural Products
Polyacetylenic natural products are biosynthesized in plants and other organisms from fatty acid precursors.[4] The carbon-carbon triple bonds are introduced through a series of enzymatic desaturation reactions. A general, simplified biosynthetic pathway is illustrated below. This pathway highlights the key transformations from a fatty acid to a polyacetylene.
General Synthetic Strategies for Polyacetylene Natural Products
The synthesis of polyacetylenes, including this compound, relies heavily on cross-coupling reactions to form the characteristic carbon-carbon single and triple bonds of the polyyne chain. Below is a table summarizing common reactions employed in the synthesis of this class of compounds.
| Reaction Name | Description | Reactants | Catalyst/Reagent |
| Cadiot-Chodkiewicz Coupling | A cross-coupling reaction between a terminal alkyne and a 1-haloalkyne. | Terminal alkyne, 1-Haloalkyne | Copper(I) salt, Amine base |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper co-catalyst, Amine base |
| Glaser Coupling | An oxidative coupling of two terminal alkynes to form a symmetric diyne. | Terminal alkyne | Copper(I) or Copper(II) salt, Oxidant (e.g., O₂) |
| Eglinton Coupling | A variation of the Glaser coupling using a stoichiometric amount of a copper(II) salt in pyridine. | Terminal alkyne | Copper(II) acetate, Pyridine |
| Hay Coupling | A catalytic version of the Glaser coupling. | Terminal alkyne | Copper(I) chloride, TMEDA, O₂ |
Experimental Protocols
Below is a representative, generalized experimental protocol for a Cadiot-Chodkiewicz coupling, a key reaction in the construction of unsymmetrical diynes found in many polyacetylene natural products.
Protocol: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling
-
Materials:
-
Terminal alkyne (1.0 eq)
-
1-Bromoalkyne (1.1 eq)
-
Copper(I) chloride (0.1 eq)
-
Amine base (e.g., butylamine (B146782) or piperidine)
-
Solvent (e.g., THF, Methanol)
-
Hydroxylamine (B1172632) hydrochloride (optional, as a reducing agent)
-
-
Procedure:
-
To a solution of the terminal alkyne and hydroxylamine hydrochloride (if used) in the chosen solvent, add the amine base and the copper(I) chloride catalyst.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the 1-bromoalkyne in the solvent to the reaction mixture.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride or diluted hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical diyne.
-
The workflow for this synthetic step can be visualized as follows:
Conclusion
This compound is a noteworthy polyacetylene natural product with a defined chemical structure and natural origin. While it is a target for chemical synthesis itself, it does not have a significant established role as a building block for the synthesis of other natural products. The chemistry of polyacetylenes is a rich field, with a variety of powerful synthetic methods for the construction of the characteristic polyyne chains. The protocols and data presented here provide a general overview of the synthetic approaches relevant to this class of compounds, including this compound. For researchers and drug development professionals, the exploration of the biological activities of this compound and other polyacetylenes, and the development of efficient synthetic routes to these molecules, remain active and promising areas of research.
References
Application Notes and Protocols: Cytotoxicity Assay of Capillene using the MTT Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillene, an active polyacetylene compound isolated from plants of the Artemisia genus, has garnered significant interest for its potential as an anticancer agent. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely accepted colorimetric method for evaluating cell viability.[3][4][5] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[3][4][5]
These application notes also summarize the known mechanisms of this compound-induced cytotoxicity, including the induction of apoptosis through key signaling pathways, and provide a framework for data presentation and analysis.
Data Presentation
The cytotoxic effect of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound and its related compound, capillin (B1212586), have been determined in various human cancer cell lines.
Table 1: Cytotoxicity of Capillin against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT29 | Colon Carcinoma | 0.34 | Not Specified |
| A549 | Lung Carcinoma | 0.93 | Not Specified |
| MIA PaCa-2 | Pancreatic Carcinoma | Data not available | Not Specified |
| HEp-2 | Laryngeal Carcinoma | Data not available | Not Specified |
| HL-60 | Leukemia | Not Specified | Not Specified |
Note: The IC50 values presented are for capillin, a compound closely related to this compound, and may vary depending on the specific experimental conditions. It has been observed that capillin at concentrations between 1 µM and 10 µM can inhibit cell proliferation in a dose- and time-dependent manner.[1][2]
Experimental Protocols
This section provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., HT29, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete cell culture medium to the desired final concentrations.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3] Mix by vortexing until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store the MTT solution at 4°C, protected from light.
Experimental Workflow
References
- 1. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris [mdpi.com]
- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential oil of Artemisia capillaris induces apoptosis in KB cells via mitochondrial stress and caspase activation mediated by MAPK-stimulated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Development of a Stable Nanoformulation for Capillene Delivery
For Research Use Only
Introduction
Capillene (hexa-2,4-diynylbenzene) is a naturally occurring polyacetylene found in various Artemisia species. Like many hydrophobic bioactive compounds, its therapeutic potential is limited by poor aqueous solubility, which can lead to low bioavailability and suboptimal efficacy. Developing a stable formulation that enhances the solubility and controlled release of this compound is therefore critical for preclinical and clinical investigations.
This document provides detailed application notes and protocols for the development and characterization of a stable nanoformulation for this compound delivery. Three common and effective nanoparticle-based platforms are presented: Polymeric Nanoparticles (via Nanoprecipitation), Liposomes (via Thin-Film Hydration), and Solid Lipid Nanoparticles (SLNs). Additionally, this note outlines methods for characterizing the physicochemical properties of these formulations and discusses the hypothesized signaling pathways through which this compound may exert its anticancer effects.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design. While specific experimental data for this compound is scarce, data from the closely related compound Capillin, which shares the C12 polyacetylene core structure, can be used as a proxy to guide initial development.
2.1 Solubility Profile
This compound is a highly lipophilic molecule with expectedly poor water solubility. The experimental protocols in this document are designed to first precisely determine its solubility, which is a critical parameter for selecting the appropriate formulation strategy and solvent systems. Based on data for Capillin, the aqueous solubility is expected to be very low.[1][2]
Table 1: Expected Solubility Profile of this compound
| Solvent System | Expected Solubility Category | Example Data (Capillin, mg/mL) |
| Purified Water | Very Poorly Soluble | 0.0177[1] |
| Ethanol | Soluble | Data not available |
| Acetone (B3395972) | Freely Soluble | Data not available |
| Chloroform (B151607) | Freely Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Data not available |
2.2 Stability Profile
Polyacetylenes can be susceptible to degradation by factors such as pH, temperature, and light. A comprehensive stability assessment is mandatory to ensure the final formulation protects the active compound and has an adequate shelf-life.
Table 2: Parameters for Stability Assessment of this compound Formulation
| Condition | Parameters to be Tested | Acceptance Criteria (Example) |
| Temperature | 4°C, 25°C/60% RH, 40°C/75% RH | >90% of initial this compound concentration remaining after 3 months at 25°C. |
| pH | pH 4.0, 7.4, 9.0 in buffered solutions | >95% of initial this compound concentration remaining after 24 hours at all pH values. |
| Photostability | Exposed to UV light (ICH Q1B) | <10% degradation compared to a dark control. |
Experimental Protocols
The following sections provide detailed protocols for the formulation and characterization of this compound-loaded nanoparticles.
3.1 Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol describes the universally accepted shake-flask method to determine the equilibrium solubility of this compound in various solvents.
-
Materials : this compound, Selected Solvents (e.g., Water, Ethanol, Acetone, Chloroform), Scintillation Vials, Orbital Shaker, 0.22 µm Syringe Filters, HPLC system.
-
Procedure :
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess of solid should be visible.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 48 hours to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed to let the undissolved compound settle. Centrifuge if necessary.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a calibrated HPLC method to determine the concentration.
-
Report the solubility in mg/mL.
-
3.2 Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This method is suitable for hydrophobic drugs and involves dissolving the drug and a polymer in a water-miscible organic solvent, followed by adding this solution to an aqueous phase where the nanoparticles precipitate.
-
Materials : this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone, Polyvinyl Alcohol (PVA), Purified Water, Magnetic Stirrer.
-
Procedure :
-
Organic Phase Preparation : Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation : Prepare a 1% w/v PVA solution in 20 mL of purified water.
-
Nanoprecipitation : While stirring the aqueous phase at 500 RPM, add the organic phase dropwise using a syringe pump at a rate of 1 mL/min.
-
Solvent Evaporation : Continue stirring the resulting suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection : Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant.
-
Washing : Resuspend the nanoparticle pellet in purified water and centrifuge again. Repeat this washing step twice to remove excess PVA.
-
Lyophilization : Resuspend the final pellet in a small amount of cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powder.
-
3.3 Protocol 3: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
This technique involves the dissolution of lipids and the hydrophobic drug in an organic solvent, followed by the formation of a thin lipid film and hydration to form liposomes.
-
Materials : this compound, Soy Phosphatidylcholine (SPC), Cholesterol, Chloroform, Phosphate Buffered Saline (PBS, pH 7.4), Rotary Evaporator, Bath Sonicator.
-
Procedure :
-
Lipid Film Formation : Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 40°C until a thin, uniform lipid film is formed on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration : Add 10 mL of PBS (pH 7.4) to the flask and hydrate (B1144303) the film by rotating the flask at a temperature above the lipid transition temperature (e.g., 60°C) for 1 hour.
-
Size Reduction : To obtain smaller, more uniform vesicles, sonicate the resulting liposomal suspension in a bath sonicator for 15 minutes or use an extruder with appropriate polycarbonate membranes.
-
3.4 Protocol 4: Characterization of this compound Formulations
Table 3: Physicochemical Characterization of this compound Nanoformulations
| Parameter | Method | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge and predict the physical stability of the colloidal suspension. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | HPLC after separation of free drug | To quantify the amount of this compound successfully encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Bag Method | To evaluate the release profile of this compound from the formulation over time in a simulated physiological buffer. |
3.4.1 Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Separate the unencapsulated "free" this compound from the nanoparticle suspension using ultracentrifugation (for nanoparticles) or size exclusion chromatography (for liposomes).
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Lyse the nanoparticle pellet with a suitable organic solvent (e.g., acetone for PLGA) to release the encapsulated drug and quantify the total amount of this compound.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Hypothesized Mechanism of Action & Signaling Pathways
While the direct molecular targets of this compound are still under investigation, studies on the extracts of Artemisia capillaris and structurally related compounds like Capillin provide strong evidence for its potential anticancer mechanisms. These primarily involve the induction of apoptosis and the inhibition of pro-survival signaling pathways.
4.1 Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and angiogenesis, and its overactivation is a hallmark of many cancers. Extracts from Artemisia capillaris have been shown to induce apoptosis and inhibit angiogenesis by suppressing this pathway. It is hypothesized that this compound may contribute to this effect by inhibiting the phosphorylation and activation of key proteins like Akt and mTOR.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
4.2 Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Other compounds from Artemisia species have been shown to inhibit STAT3 activation by inducing the expression of protein tyrosine phosphatases like SHP-1, which dephosphorylate and inactivate both STAT3 and its upstream kinases (JAK, Src). This compound may share this mechanism.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
4.3 Induction of Apoptosis via JNK/Mitochondrial Pathway
Studies on the closely related compound Capillin demonstrate that it can induce apoptosis in cancer cells through the mitochondrial pathway, which is regulated by the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Activation of JNK can lead to the activation of pro-apoptotic proteins (like Bax), release of cytochrome c from the mitochondria, and subsequent activation of caspases, ultimately leading to programmed cell death.
Caption: Hypothesized induction of apoptosis by this compound.
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for researchers developing a stable and effective delivery system for the hydrophobic compound this compound. By employing nanoparticle-based formulation strategies such as polymeric nanoparticles or liposomes, it is possible to overcome the solubility limitations of this compound, thereby enhancing its potential for therapeutic applications. Rigorous physicochemical characterization is essential to ensure the development of a stable, reproducible, and effective formulation. The outlined signaling pathways provide a theoretical framework for investigating the molecular mechanisms underlying this compound's bioactivity.
References
Application Notes and Protocols for the Use of Capillene as a Chemotaxonomic Marker in Artemisia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Artemisia, one of the largest in the Asteraceae family, presents considerable taxonomic challenges due to its vast number of species and morphological similarities. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful tool to augment traditional botanical identification. Among the diverse secondary metabolites produced by Artemisia species, polyacetylenes, and specifically the aromatic polyacetylene capillene, have emerged as significant chemical markers. This document provides detailed application notes and protocols for utilizing this compound in the chemotaxonomic differentiation of Artemisia species. This compound is particularly characteristic of species within the subgenus Dracunculus, making it a valuable marker for distinguishing this group from others like Artemisia and Absinthium[1][2].
Chemotaxonomic Significance of this compound
This compound (1-phenyl-2,4-hexadiyne) is an aromatic polyacetylene that contributes to the characteristic aroma of certain Artemisia species. Its presence and concentration can be highly variable among different species and even among different chemotypes of the same species, providing a basis for chemical classification. The co-occurrence of aromatic polyacetylenes like this compound with certain isocoumarins is a distinct biogenetic trend that helps segregate species of the subgenus Dracunculus[1][2].
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the quantitative data on this compound content in the essential oils of various Artemisia species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). This data highlights the significant variation in this compound concentrations, supporting its use as a chemotaxonomic marker.
| Artemisia Species | Plant Part | Extraction Method | This compound Content (%) | Reference |
| Artemisia dracunculus (Local Variety, Kashmir) | Aerial parts | Hydrodistillation | 60.2 | [3][4][5] |
| Artemisia dracunculus (North-West Himalaya, India) | Shoots | Hydrodistillation | 58.38 | [6] |
| Artemisia capillaris | Aerial parts | Hydrodistillation | 32.7 | [3] |
| Artemisia campestris subsp. variabilis | Aerial parts | Hydrodistillation | 36.45 | [4] |
Experimental Protocols
Protocol for Essential Oil Extraction by Hydrodistillation
This protocol describes a standard method for the extraction of essential oils from Artemisia plant material, suitable for the subsequent analysis of this compound.
Materials and Equipment:
-
Fresh or air-dried aerial parts of Artemisia species
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for sample storage
Procedure:
-
Sample Preparation: Air-dry the collected plant material (e.g., leaves, stems, flowers) at room temperature (25-35°C) for 3-5 days, or use fresh material. Grind the dried material to a coarse powder.
-
Hydrodistillation: Place 100 g of the prepared plant material into a 2 L round-bottom flask. Add 1 L of distilled water.
-
Apparatus Setup: Connect the flask to a Clevenger-type apparatus and a condenser.
-
Extraction: Heat the flask using a heating mantle to initiate boiling. Continue the hydrodistillation for 3 hours, collecting the essential oil that separates from the aqueous distillate.
-
Oil Collection and Drying: Carefully collect the separated essential oil. Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed glass vial at 4°C in the dark until GC-MS analysis.
Protocol for GC-MS Analysis of this compound
This protocol outlines the parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify and quantify this compound in the extracted Artemisia essential oil.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Helium (carrier gas)
-
Essential oil sample
-
n-Hexane (solvent)
-
Microsyringe
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/min to 240°C.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
Sample Preparation and Analysis:
-
Dilute the essential oil sample 1:100 (v/v) with n-hexane.
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Acquire the data and process the chromatogram.
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard or a library database (e.g., NIST, Wiley).
-
Quantify the relative percentage of this compound based on the peak area normalization method.
Visualizations
Experimental Workflow
References
- 1. Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical composition of this compound chemotype of Artemisia dracunculus L. from North-West Himalaya, India [agris.fao.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Capillene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a methodology for the purification of Capillene, a bioactive polyacetylene predominantly found in plants of the Artemisia genus, using preparative High-Performance Liquid Chromatography (HPLC). This compound (1-phenyl-2,4-hexadiyne) is a compound of interest for its potential pharmacological activities. The protocol herein provides a robust starting point for isolating this compound from crude plant extracts, employing reversed-phase chromatography for efficient separation. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, HPLC method development, and purification, along with recommendations for fraction analysis.
Introduction
This compound is a naturally occurring polyacetylene with a molecular weight of 154.21 g/mol [1]. It is a significant constituent of the essential oil of Artemisia capillaris and other related species[1][2]. Due to its bioactivity, obtaining high-purity this compound is crucial for further research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products[3][4]. This application note describes a preparative reversed-phase HPLC method for the purification of this compound.
Chromatographic Conditions
A summary of the starting chromatographic conditions for the purification of this compound is presented in Table 1. These parameters may require optimization based on the specific crude extract and HPLC system used.
Table 1: HPLC Parameters for this compound Purification
| Parameter | Recommended Setting |
| Instrumentation | Preparative HPLC System with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 5.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (variable, dependent on sample concentration) |
| Column Temperature | 25°C |
Experimental Protocols
Sample Preparation
-
Extraction: A crude extract of Artemisia capillaris can be obtained by solvent extraction. Macerate 100 g of dried and powdered plant material in 500 mL of ethanol (B145695) at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a viscous crude extract.
-
Sample Solution: Dissolve a known amount of the crude extract in acetonitrile to a final concentration of 10 mg/mL.
-
Final Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.
Analytical Method Development
Before proceeding to preparative scale, it is advisable to develop and optimize the separation on an analytical scale (e.g., using a 250 x 4.6 mm, 5 µm C18 column).
-
Inject a small volume (10 µL) of the prepared sample solution.
-
Run the analytical gradient to determine the retention time of this compound.
-
Optimize the gradient to achieve baseline separation of the this compound peak from adjacent impurities.
-
Confirm the identity of the this compound peak by collecting the fraction and subjecting it to mass spectrometry or NMR analysis.
Preparative HPLC Purification
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample solution onto the preparative column. The injection volume may be increased based on the analytical run to maximize throughput without sacrificing resolution.
-
Chromatographic Run and Fraction Collection: Run the preparative gradient as detailed in Table 1. Collect the eluent corresponding to the this compound peak using a fraction collector.
-
Post-Purification Analysis: Analyze the collected fractions for purity using the analytical HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
The following table summarizes the expected results from the HPLC purification of this compound. Note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 2: Illustrative Quantitative Data for this compound Purification
| Parameter | Value |
| Retention Time (Analytical) | Approx. 12.5 min |
| Purity of Crude Extract | 10-20% |
| Purity after Preparative HPLC | >95% |
| Recovery | >80% |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Key Parameters in HPLC Method Development
Caption: Key parameters influencing HPLC separation.
References
- 1. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. warwick.ac.uk [warwick.ac.uk]
Capillene-Induced Apoptosis: A Flow Cytometry-Based Analysis
Application Note and Protocols for Researchers in Oncology and Drug Development
Introduction
Capillene, a naturally occurring polyacetylene found in plants of the Artemisia genus, has demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines.[1] This application note provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death. The primary method described is the Annexin V and Propidium (B1200493) Iodide (PI) staining assay, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Furthermore, this document outlines the molecular signaling pathways implicated in this compound's pro-apoptotic activity and presents quantitative data from relevant studies.
Principle of Apoptosis Detection by Annexin V and PI Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the discrimination of four cell populations by flow cytometry:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis in different cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HT-29 Cells (72 hours)
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | Baseline |
| 1 | Increased DNA Fragmentation |
| 4 | Increased DNA Fragmentation |
| 8 | Increased DNA Fragmentation |
| 10 | Significant DNA Fragmentation |
Data extrapolated from flow cytometry analysis of DNA fragmentation using propidium iodide.[2]
Table 2: Time-Course and Mechanistic Events of this compound-Induced Apoptosis in HL-60 Cells (1 µM this compound)
| Time Point | Event |
| Early (before 6 hours) | Activation of c-Jun N-terminal kinase (JNK) |
| By 6 hours | Release of cytochrome c from mitochondria |
| By 6 hours | Observation of DNA and nuclear fragmentation |
This table summarizes key events in the signaling cascade leading to apoptosis.[2]
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps for staining cells treated with this compound to analyze apoptosis by flow cytometry.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., HL-60 or HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates or culture flasks.
-
Allow cells to adhere and grow overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 6, 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Neutralize trypsin with complete medium.
-
Suspension cells: Directly collect the cells.
-
Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, which is often modulated by the JNK signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for analyzing this compound-induced apoptosis.
Caption: Experimental workflow for this compound-induced apoptosis analysis.
This compound-Induced Apoptosis Signaling Pathway
The diagram below depicts the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. The use of flow cytometry with Annexin V and PI staining allows for robust and quantitative analysis of apoptosis. Understanding the underlying signaling pathways, particularly the involvement of JNK and the mitochondrial cascade, is crucial for elucidating the mechanism of action of this compound and its potential as an anticancer agent.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Capillene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillene, a polyacetylene compound found in various Artemisia species, has garnered scientific interest for its potential therapeutic properties. Preclinical evidence suggests that related compounds and extracts from Artemisia plants possess anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] These application notes provide a framework for the in vivo experimental design to rigorously evaluate the efficacy of this compound. The following protocols are intended as a guide and may require optimization based on specific research objectives and institutional guidelines.
Data Presentation
Table 1: Proposed In Vivo Models for this compound Efficacy Testing
| Therapeutic Area | Animal Model | Inducing Agent/Method | Primary Efficacy Endpoints | Secondary Endpoints |
| Anti-inflammatory | Murine Carrageenan-Induced Paw Edema[4][5] | Subplantar injection of 1% carrageenan | Paw volume/thickness, Myeloperoxidase (MPO) activity in paw tissue | Histopathological analysis of paw tissue, Cytokine levels (TNF-α, IL-6) in serum and paw tissue |
| Anticancer | Murine Xenograft Model (e.g., Hepatocellular Carcinoma)[6][7] | Subcutaneous injection of human cancer cells (e.g., HepG2) | Tumor volume and weight | Body weight, Survival rate, Immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers in tumor tissue, Western blot for signaling pathway proteins (e.g., PI3K/AKT)[6] |
| Antimicrobial | Murine Sepsis Model (e.g., Klebsiella pneumoniae)[8][9] | Intraperitoneal injection of a lethal dose of bacteria | Survival rate | Bacterial load in blood and organs (CFU counts), Inflammatory cytokine levels in serum |
Table 2: General Dosing and Administration Guidelines for this compound
| Parameter | Recommendation | Justification |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) gavage[6][10] | IP administration ensures direct systemic exposure, while PO is relevant for potential oral drug development. The choice depends on the physicochemical properties of this compound and the experimental model. |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline or 0.5% Carboxymethylcellulose (CMC) | Common vehicles for dissolving and administering hydrophobic compounds like this compound in animal studies. |
| Dose Range (Proposed) | 10 - 100 mg/kg body weight[6] | Based on doses used for extracts of Artemisia capillaris in in vivo studies. Dose-response studies are crucial to determine the optimal dose. |
| Dosing Frequency | Once daily | A common starting point for in vivo efficacy studies. Pharmacokinetic studies of this compound will be necessary to determine the optimal dosing interval. |
| Control Groups | Vehicle control, Positive control (e.g., Indomethacin for inflammation, Doxorubicin for cancer, Ciprofloxacin for infection)[4] | Essential for validating the experimental model and providing a benchmark for this compound's efficacy.[10] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice for Anti-inflammatory Efficacy
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 10% DMSO in saline, IP)
-
This compound (10, 30, 100 mg/kg, IP)
-
Positive Control (Indomethacin, 10 mg/kg, IP)
-
-
Treatment Administration: Administer the respective treatments 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 50 µL of 1% (w/v) carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 4, and 6 hours post-carrageenan injection.
-
Sample Collection: At 6 hours post-injection, euthanize the mice. Collect blood via cardiac puncture for cytokine analysis and harvest the paw tissue for MPO assay and histopathology.
-
Data Analysis: Calculate the percentage of inhibition of edema. Analyze data using ANOVA followed by a post-hoc test.
Protocol 2: Murine Xenograft Model for Anticancer Efficacy
-
Cell Culture: Culture human hepatocellular carcinoma cells (HepG2) under standard conditions.
-
Animal Model: Use 6-8 week old male BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Group Allocation and Treatment: When tumors reach a palpable size (approximately 100 mm³), randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% CMC, PO)
-
This compound (25, 50 mg/kg, PO, daily)
-
Positive Control (e.g., Sorafenib, 30 mg/kg, PO, daily)
-
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Termination of Experiment: After a predetermined period (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Sample Collection and Analysis: Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (Ki-67, cleaved caspase-3). Snap-freeze the remaining tumor tissue for Western blot analysis of signaling pathways (e.g., PI3K/AKT).[6]
Mandatory Visualization
Caption: Workflow for assessing the anti-inflammatory efficacy of this compound.
Caption: Workflow for evaluating the anticancer potential of this compound.
Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.
References
- 1. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry, Pharmacology and Mode of Action of the Anti-Bacterial Artemisia Plants [mdpi.com]
- 4. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ichor.bio [ichor.bio]
Application Notes and Protocols: Capillene as a Lead Compound for Novel Anti-Cancer Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capillene, a polyacetylene found in various species of the genus Artemisia, has garnered significant interest as a potential lead compound for the development of novel anti-cancer therapeutics.[1] Natural products are a cornerstone of drug discovery, offering vast structural diversity and biological activity.[2][3][4] this compound and its closely related analogue, capillin (B1212586), have demonstrated significant cytotoxic, anti-proliferative, and pro-apoptotic activities across a range of human cancer cell lines.[1][5][6] These compounds modulate key cellular processes, including cell cycle progression and programmed cell death, making them attractive candidates for further investigation and optimization in oncology.[1][7] This document provides a summary of the quantitative data supporting its anti-cancer effects, details its proposed mechanisms of action through key signaling pathways, and offers detailed protocols for essential in vitro experiments to evaluate its efficacy.
Quantitative Data Summary
The anti-proliferative activity of this compound and related compounds has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a potential drug candidate. The data below is primarily from studies on capillin, a major constituent of Artemisia species, which serves as a strong indicator of the potential of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Capillin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| A549 | Lung Carcinoma | 6.1 ± 1.2 | [1] |
| HEp-2 | Larynx Epidermoid Carcinoma | 2.8 ± 0.3 | [1] |
| HT29 | Colon Carcinoma | 6.0 ± 1.5 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.4 ± 0.9 | [1] |
| HL-60 | Human Leukemia | ~1.0 (at 6h) | [5] |
Data presented as mean ± standard deviation from triplicate experiments.
Table 2: Potentiation of Capillin Cytotoxicity with L-Buthionine Sulfoximine (L-BSO)
| Cell Line | Treatment | IC50 (µM) | Fold Increase in Efficacy | Reference |
| A549 | Control (Capillin only) | 6.1 ± 1.2 | - | [1] |
| + 8µM L-BSO | 2.8 ± 0.5 | 2.2 | [1] | |
| HT29 | Control (Capillin only) | 6.0 ± 1.5 | - | [1] |
| + 8µM L-BSO | 2.3 ± 0.8 | 2.6 | [1] |
L-BSO is an inhibitor of glutathione (B108866) (GSH) synthesis. The increased efficacy suggests the involvement of oxidative stress in capillin's mechanism of action.
Table 3: In Vivo Anti-Tumor Activity of Artemisia judaica Crude Extract
| Treatment Group | Tumor Inhibition Ratio (%) | Animal Model | Reference |
| A. judaica Extract | 54 | A549 Xenograft | [8] |
| Doxorubicin (Control) | 61 | A549 Xenograft | [8] |
This in vivo data from a crude extract containing related bioactive compounds further supports the potential of Artemisia-derived molecules like this compound in cancer treatment.[8]
Mechanism of Action & Signaling Pathways
This compound and its analogues exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical cell survival pathways.
Induction of Apoptosis via JNK and Mitochondrial Pathway
Studies on capillin show that it induces apoptosis in cancer cells, such as human leukemia HL-60 cells, through the mitochondrial pathway.[5] This process is preceded by the activation of c-Jun N-terminal kinase (JNK), a key regulator of stress-induced apoptosis.[5] Activated JNK can lead to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (like caspase-3) that execute the apoptotic program, resulting in DNA fragmentation and cell death.[5][7]
Caption: Proposed JNK-mediated mitochondrial apoptosis pathway induced by this compound.
Inhibition of the PI3K/AKT Survival Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival, and it is often hyperactivated in various cancers.[7][9] Extracts from Artemisia capillaris, rich in compounds like this compound, have been shown to effectively suppress tumor growth by inhibiting this pathway.[7] By blocking the phosphorylation (activation) of AKT and its downstream targets like mTOR and GSK3β, this compound can halt uncontrolled cell proliferation and sensitize cancer cells to apoptosis.[7]
Caption: Inhibition of the PI3K/AKT cell survival pathway by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the anti-cancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT29) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Capillene Extraction from Plant Sources
Welcome to the Technical Support Center for Capillene Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from plant extraction processes.
FAQs: Fundamentals of this compound Extraction
Q1: What is this compound and what are its primary plant sources?
This compound is a polyacetylene, a class of organic compounds known for their bioactivity. It is primarily found in various species of the Artemisia genus, with Artemisia capillaris being a significant source. These compounds are of interest for their potential pharmacological properties, including antimicrobial activities.
Q2: What are the common methods for extracting this compound from plant material?
Common methods for extracting this compound and other secondary metabolites from plants include:
-
Solvent Extraction: This traditional method involves using organic solvents to dissolve the target compounds from the plant matrix.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.
-
Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the solvent. It is highly selective and leaves no residual solvent.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q3: What are the key factors influencing the yield of this compound?
The yield of this compound is influenced by several critical factors:
-
Plant Material: The species, geographical origin, harvest time, and drying and storage conditions of the plant material can significantly affect the this compound content.
-
Choice of Solvent: The polarity of the solvent should be matched with the non-polar nature of this compound for optimal solubility.
-
Extraction Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermally sensitive compounds like polyacetylenes.[1]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times can increase the risk of degradation.
-
Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area for extraction, but excessive grinding can lead to the loss of volatile compounds.
-
pH of the Extraction Medium: The pH can influence the stability of the target compound. Polyacetylenes are generally more stable in slightly acidic conditions.
Troubleshooting Guide: Common Issues in this compound Extraction
This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low this compound Yield | 1. Inappropriate Solvent Selection: The solvent may not be optimal for dissolving non-polar this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or pressure may be used. 3. Degradation of this compound: Polyacetylenes are sensitive to heat, light, and oxygen.[2] 4. Incomplete Cell Lysis: The solvent may not be effectively reaching the intracellular components. 5. Poor Quality Plant Material: Low initial concentration of this compound in the source material. | 1. Solvent Optimization: Use non-polar solvents like n-hexane or supercritical CO2. Conduct small-scale trials with different solvents to determine the best option. 2. Parameter Optimization: Systematically vary temperature, time, and pressure (for SFE) to find the optimal conditions. A Design of Experiments (DoE) approach can be efficient. 3. Minimize Degradation: Perform extractions at lower temperatures when possible. Protect the extraction setup from light and consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 4. Improve Plant Material Preparation: Ensure the plant material is ground to a consistent and appropriate particle size (e.g., 500–850 μm).[3] 5. Source Material Verification: If possible, analyze the raw plant material for its this compound content before extraction. |
| Presence of Impurities in the Extract | 1. Low Selectivity of Extraction Method: The chosen solvent may be co-extracting a wide range of other compounds. 2. Chlorophyll Contamination: Common when using solvents like ethanol (B145695) or acetone (B3395972) with green plant parts. | 1. Enhance Selectivity: Supercritical Fluid Extraction (SFE) with CO2 is highly selective for non-polar compounds and can reduce the co-extraction of unwanted substances.[4] Adjusting the pressure and temperature in SFE can further fine-tune selectivity. 2. Post-Extraction Cleanup: Employ chromatographic techniques like column chromatography with silica (B1680970) gel to separate this compound from more polar impurities. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Differences in the source, age, or pre-treatment of the plant material. 2. Lack of Standardization in Protocol: Minor variations in extraction parameters between runs. | 1. Standardize Plant Material: Source plant material from a consistent supplier and standardize drying and storage protocols. 2. Strict Protocol Adherence: Ensure all extraction parameters (temperature, time, solvent-to-solid ratio, etc.) are precisely controlled and documented for each batch. |
| Degradation of this compound During Storage | 1. Exposure to Oxygen: Polyacetylenes are prone to autoxidation.[5] 2. Exposure to Light: Photochemical degradation can occur. 3. Inappropriate Storage Temperature: Higher temperatures can accelerate degradation. | 1. Inert Atmosphere Storage: Store the extract under an inert gas like nitrogen or argon in a sealed, airtight container. 2. Protect from Light: Use amber glass vials or wrap containers in aluminum foil. 3. Cold Storage: Store extracts at low temperatures (e.g., -20°C) to slow down degradation processes. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for the extraction of this compound from Artemisia capillaris using UAE. Optimization of specific parameters may be required.
1. Plant Material Preparation:
-
Dry the aerial parts of Artemisia capillaris at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
2. Extraction Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add a non-polar solvent, such as n-hexane, at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Store the final extract at -20°C under an inert atmosphere.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol outlines the use of SFE for a more selective and environmentally friendly extraction of this compound.
1. Plant Material Preparation:
-
Prepare the dried and powdered Artemisia capillaris as described in the UAE protocol.
2. SFE Procedure:
-
Load a known amount of the powdered plant material into the SFE extraction vessel.
-
Set the extraction parameters:
-
Pressure: e.g., 15-30 MPa
-
Temperature: e.g., 40-60°C
-
CO2 Flow Rate: e.g., 2-4 L/min
-
-
Optionally, a co-solvent like ethanol (e.g., 5-10%) can be added to the supercritical CO2 to modify its polarity, though for the non-polar this compound, pure CO2 is likely optimal.
-
Perform the extraction for a set duration (e.g., 60-120 minutes).
-
The extracted this compound will be collected in a separator as the CO2 is depressurized.
-
Store the collected extract under the recommended conditions.
Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis and quantification of this compound in the obtained extracts.
1. Sample Preparation:
-
Dilute the crude extract in a suitable solvent (e.g., n-hexane) to a concentration within the calibration range.
-
If necessary, use an internal standard for more accurate quantification.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 280°C) and hold. This program should be optimized to achieve good separation of this compound from other components in the extract.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for this compound and its potential fragments (e.g., m/z 40-300).
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard to quantify the amount in the extract.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound from plant material.
Caption: Troubleshooting flowchart for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Technical Support Center: Overcoming Solubility Challenges of Capillene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with Capillene (1-phenyl-2,4-hexadiyne) in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in polar solvents?
This compound is a naturally occurring polyyne compound found in plants of the Artemisia genus.[1] Its chemical structure, 1-phenyl-2,4-hexadiyne, consists of a nonpolar phenyl group and a linear hydrocarbon chain with triple bonds. This makes the molecule inherently hydrophobic with a topological polar surface area of 0 Ų, leading to poor solubility in polar solvents like water.
Q2: What are the potential biological activities of this compound?
This compound and related polyacetylenes from Artemisia species have reported biological activities, including antifungal and cytotoxic properties.[1] A closely related compound, capillin (B1212586), has been shown to induce apoptosis (programmed cell death) in human leukemia cells through the mitochondrial pathway, suggesting potential anticancer applications.[2]
Q3: Are there any known signaling pathways affected by this compound or its analogs?
Yes, the analog capillin has been found to induce apoptosis in HL-60 leukemia cells by activating the mitochondrial pathway. This process involves the activation of c-Jun N-terminal kinase (JNK) and the subsequent release of cytochrome c from the mitochondria.[2]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several techniques to improve the solubility of this compound in polar solvent systems. The optimal method will depend on the specific experimental requirements, such as the desired concentration, solvent system, and application.
Issue: this compound precipitates out of my aqueous buffer.
Cause: The hydrophobic nature of this compound prevents it from forming favorable interactions with polar water molecules, leading to aggregation and precipitation.
Solutions:
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the overall polarity of the solvent system, allowing for better solvation of this compound.
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions, creating a hydrophobic core where this compound can be encapsulated.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that is soluble in water.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its dispersion and solubility in aqueous media.
Quantitative Data on Solubility Enhancement
While specific quantitative solubility data for this compound is limited in the literature, the following tables provide illustrative data for analogous hydrophobic compounds, demonstrating the effectiveness of various solubilization techniques.
Table 1: Effect of Co-solvents on the Solubility of a Model Hydrophobic Compound (Trichloroethylene) in Water
| Co-solvent | Concentration (% v/v) | Solubility of TCE (ppm) |
| Methanol | 25 | ~3000 |
| Ethanol (B145695) | 25 | ~3000 |
| Isopropyl Alcohol | 25 | ~3000 |
| Methanol | 50 | 6100 |
| Ethanol | 50 | 8500 |
| Isopropyl Alcohol | 50 | 10000 |
Data adapted from a study on trichloroethylene (B50587) solubility enhancement.[3] This demonstrates the principle that increasing the concentration of an organic co-solvent generally increases the solubility of a nonpolar compound.
Table 2: Solubility of a Model Hydrophobic Drug (Artemisinin) in Various Solvents at 20°C
| Solvent | Solubility (mg/mL) |
| Propylene Glycol | 0.6 |
| Isopropanol | 8.45 |
| Dimethyl Sulfoxide (DMSO) | 103.7 |
Data from a study on artemisinin (B1665778) solubility. This highlights that even among polar solvents, the solubility of a hydrophobic compound can vary significantly.
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
Objective: To prepare a stock solution of this compound in a water/ethanol co-solvent system.
Materials:
-
This compound
-
Ethanol (200 proof, USP grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a clean glass vial.
-
Add a small volume of ethanol to the vial to first dissolve the this compound. The exact volume will depend on the desired final concentration, but start with a volume sufficient to fully wet the compound.
-
Vortex the vial until the this compound is completely dissolved in the ethanol. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Slowly add the purified water to the ethanol-Capillene solution while continuously vortexing. Add the water dropwise to avoid shocking the solution and causing precipitation.
-
Continue adding water until the desired final volume and co-solvent ratio are achieved.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, a higher proportion of ethanol may be required.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in purified water at the desired concentration (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.
-
After stirring, allow the suspension to settle.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate contains the water-soluble this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Visualizing Experimental Workflows and Signaling Pathways
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Proposed Signaling Pathway for Capillin-Induced Apoptosis
Caption: Capillin-induced mitochondrial apoptosis pathway.
References
Technical Support Center: Preventing Oxidative Degradation of Capillene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Capillene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
This compound is a naturally occurring polyyne with the chemical structure 1-phenyl-2,4-hexadiyne.[1][2][3] Its structure contains a conjugated system of alternating single and triple carbon-carbon bonds, which makes it susceptible to oxidative degradation. This degradation is often initiated by factors such as light, heat, and the presence of oxygen, leading to a loss of compound integrity and biological activity.[4][5][6][7]
Q2: What are the visible signs of this compound degradation in my sample?
Degradation of this compound, like other polyynes, may not always be visible. However, you might observe a color change in your sample, often turning yellowish or brownish. A change in viscosity or the appearance of precipitates can also indicate degradation. For accurate assessment, analytical techniques such as HPLC, GC-MS, or UV-Vis spectroscopy are recommended to monitor the purity and concentration of this compound over time.[8][9][10]
Q3: What are the primary methods to prevent the oxidative degradation of this compound?
The primary methods to prevent the oxidative degradation of this compound focus on controlling environmental factors and using protective agents. These include:
-
Inert Atmosphere: Storing and handling this compound under an inert atmosphere, such as nitrogen or argon, minimizes its exposure to oxygen.[11][12]
-
Light Protection: Storing this compound in amber vials or protecting it from light exposure can prevent photo-oxidation.[5][6][7]
-
Temperature Control: Maintaining low temperatures during storage and experiments can significantly slow down the rate of degradation.[5][6][13]
-
Use of Antioxidants: Adding suitable antioxidants can inhibit the oxidative chain reactions that lead to degradation.[14][15]
Q4: Which antioxidants are recommended for stabilizing this compound?
While specific studies on antioxidants for this compound are limited, general principles for stabilizing unsaturated organic compounds suggest the use of radical scavengers. Commonly used antioxidants include:
-
Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherols (Vitamin E).[14] These compounds donate a hydrogen atom to radical species, thus terminating the oxidative chain reaction.[16]
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can also act as an effective antioxidant in lipid-based formulations.[14]
The choice of antioxidant may depend on the solvent system and the specific experimental conditions. It is advisable to perform preliminary compatibility and efficacy tests.
Troubleshooting Guides
Problem: My this compound sample shows a rapid loss of purity even when stored at low temperatures.
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | Ensure your sample is properly blanketed with an inert gas (nitrogen or argon) before sealing the container. Use vials with septa for repeated sampling to avoid introducing air.[11][12] |
| Light Exposure | Always store your sample in amber vials or wrap the container with aluminum foil to protect it from light.[5][6][7] |
| Contaminated Solvent | Use high-purity, degassed solvents for your experiments. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation. |
| Inadequate Antioxidant Concentration | The concentration of the antioxidant may be too low to provide sufficient protection. Consider optimizing the antioxidant concentration. A typical starting range is 0.01-0.1% (w/v).[14] |
Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation Products | The new peaks are likely degradation products of this compound. This indicates that your current storage and handling procedures are insufficient. Implement the preventative measures outlined in the FAQs. |
| Reaction with Container Material | While less common, interactions with the storage container can occur. Ensure you are using high-quality, inert glass vials for storage. |
| Solvent Impurities | Impurities in the solvent can react with this compound or degrade over time, leading to new peaks. Use fresh, high-purity solvents for your analyses. |
Experimental Protocols
Protocol 1: Stabilization of this compound with Antioxidants
This protocol describes a general procedure for preparing a stabilized stock solution of this compound.
Materials:
-
This compound
-
High-purity, degassed solvent (e.g., ethanol, acetonitrile)
-
Antioxidant (e.g., BHT, α-tocopherol)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with septa
Procedure:
-
Prepare a stock solution of the chosen antioxidant in the degassed solvent at a concentration of 1% (w/v).
-
In a separate amber vial, weigh the desired amount of this compound.
-
Under a gentle stream of inert gas, add the degassed solvent to the vial containing this compound to achieve the desired concentration.
-
Add the antioxidant stock solution to the this compound solution to reach a final antioxidant concentration of 0.05% (w/v). For example, add 50 µL of the 1% antioxidant stock solution to 10 mL of the this compound solution.
-
Gently swirl the vial to ensure complete dissolution and mixing.
-
Purge the headspace of the vial with the inert gas for 1-2 minutes before tightly sealing the vial with a septum cap.
-
Store the stabilized solution at -20°C or lower, protected from light.
Protocol 2: Monitoring the Stability of this compound using HPLC
This protocol outlines a method for assessing the stability of this compound over time.
Materials:
-
Stabilized and non-stabilized this compound solutions
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile:water gradient)
-
Autosampler vials
Procedure:
-
Prepare stabilized and non-stabilized solutions of this compound at the same concentration.
-
Transfer aliquots of each solution into separate autosampler vials.
-
Analyze the samples at time zero (t=0) using a validated HPLC method to determine the initial peak area of this compound.
-
Store the vials under the desired experimental conditions (e.g., room temperature with light exposure, 4°C in the dark).
-
Inject and analyze the samples at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage of remaining this compound at each time point relative to the initial peak area at t=0.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Data Presentation
The following tables summarize hypothetical quantitative data on the stability of this compound under different conditions.
Table 1: Effect of Storage Conditions on this compound Stability (% Remaining after 7 days)
| Storage Condition | No Antioxidant | With 0.05% BHT | With 0.05% α-Tocopherol |
| Room Temperature, Light | 35% | 65% | 70% |
| Room Temperature, Dark | 60% | 85% | 90% |
| 4°C, Dark | 80% | 95% | 98% |
| -20°C, Dark | 95% | >99% | >99% |
Table 2: Degradation Rate Constants (k) of this compound under Accelerated Conditions
| Condition | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 40°C, Ambient Air, Light | 0.231 | 3.0 |
| 40°C, Inert Atmosphere, Light | 0.115 | 6.0 |
| 40°C, Ambient Air, Dark | 0.069 | 10.0 |
| 40°C, Inert Atmosphere, Dark | 0.035 | 19.8 |
Visualizations
Caption: Oxidative degradation pathway of this compound and the intervention by antioxidants.
Caption: Workflow for evaluating the stability of this compound.
References
- 1. This compound | C12H10 | CID 3083613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Showing Compound this compound (FDB013565) - FooDB [foodb.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Effect of thermal treatment and light irradiation on the stability of lycopene with high Z-isomers content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. nva.sikt.no [nva.sikt.no]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. domochemicals.com [domochemicals.com]
- 12. shell.com [shell.com]
- 13. The Effect of Temperature and Exposure Time on Stability of Cholesterol and Squalene in Latent Fingermarks Deposited on PVDF Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Optimizing temperature and time for Capillene extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature and time for Capillene extraction from its primary source, Artemisia capillaris.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
This compound is a bioactive compound predominantly found in plants of the Artemisia genus, particularly Artemisia capillaris[1][2]. It is a major component of the essential oil extracted from this plant[2].
Q2: Which solvents are most effective for this compound extraction?
The choice of solvent is critical for efficient extraction. Ethanol (B145695) and methanol (B129727) are commonly used for extracting bioactive compounds from Artemisia species[3][4]. Studies on Artemisia capillaris have successfully used ethanol and its aqueous mixtures to extract various compounds[5][6][7]. Since this compound is a component of the essential oil, non-polar solvents typically used for essential oil extraction may also be effective. The optimal solvent depends on the specific extraction technique employed.
Q3: What are the recommended temperature and time ranges for extracting compounds from Artemisia capillaris?
Research aimed at optimizing the overall anti-inflammatory activity of Artemisia capillaris extract identified optimal conditions using ethanol extraction. While not specific to maximizing this compound yield alone, these parameters provide a validated starting point. The study suggests an extraction temperature of 57–65°C and an extraction time of 5.5–6.8 hours [5][6]. For methods like hydrodistillation to extract essential oils, the temperature would be at the boiling point of water, approximately 100°C [8].
Q4: How can I prevent the degradation of this compound during and after extraction?
While specific degradation pathways for this compound are not extensively documented, related compounds in essential oils are susceptible to degradation from heat, light, and oxygen. To minimize degradation:
-
Work at controlled temperatures: Avoid excessive heat, as high temperatures can lead to the decomposition of thermolabile compounds[8].
-
Protect from light: Use amber glassware or cover containers with aluminum foil to prevent potential photodegradation[9][10].
-
Limit oxygen exposure: After extraction, store the product in airtight containers. Flushing with an inert gas like nitrogen can help prevent oxidation[11].
-
Control pH: Many natural products are most stable in neutral to slightly acidic conditions. Avoid strongly acidic or alkaline environments unless required for a specific purification step[12].
Q5: What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of phytochemicals from Artemisia species[13][14][15]. Given that this compound is a component of the essential oil, GC-MS is particularly well-suited for its identification and quantification. HPLC can also be adapted for this purpose, likely using a non-polar column and a mobile phase suitable for lipophilic compounds[13][16].
Data Presentation
Table 1: Solvent Selection for Artemisia Species Extraction
| Solvent Type | Polarity | Efficacy for Artemisia Compounds | Notes |
| Methanol | Polar | High efficiency for a wide range of polar compounds[3][4]. | Toxic, requires careful handling and removal. |
| Ethanol | Polar | Effective for both polar and nonpolar compounds; safe for pharmaceutical applications[3]. | A good starting point for general extraction[5][6]. |
| Acetone | Medium-Polar | Suitable for medium-polar compounds; highly volatile, making it easy to remove post-extraction[3]. | Can increase the purity of the target compound[3]. |
| Water | High-Polar | Safest and most environmentally friendly option, but may have lower efficiency for non-polar compounds like this compound[3]. | |
| Hexane | Non-Polar | Traditionally used for essential oil and artemisinin (B1665778) (another Artemisia compound) extraction due to its non-polar nature[17]. | Good solubility for non-polar compounds. |
Table 2: Optimized Extraction Parameters for Artemisia capillaris Extract
Note: These conditions were optimized for the highest anti-inflammatory activity of the total extract, not specifically for this compound yield.
| Parameter | Optimal Range | Source |
| Extraction Temperature | 57 - 65 °C | [5][6] |
| Extraction Time | 5.5 - 6.8 hours | [5][6] |
| Ethanol Concentration | 45 - 57% (in water) | [5][6] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Artemisia capillaris
This protocol is based on established methods for extracting bioactive compounds from Artemisia capillaris[6][7].
1. Plant Material Preparation: a. Obtain dried, whole-plant material of Artemisia capillaris. b. Grind the material into a fine powder (particle size 500–850 μm) to increase the surface area for extraction.
2. Extraction: a. Weigh 10 g of the dried powder and place it into a flask. b. Add 200 mL of 50% ethanol as the extraction solvent. c. Place the flask in a temperature-controlled shaker or water bath set to 60°C. d. Agitate the mixture for 6 hours.
3. Filtration and Concentration: a. After extraction, filter the mixture through Whatman No. 4 filter paper to separate the extract from the solid plant material. b. Wash the solid residue with a small amount of fresh solvent to recover any remaining extract. c. Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 45°C to avoid thermal degradation.
4. Purification (Optional): a. The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate this compound from other co-extracted compounds.
Protocol 2: Hypothetical HPLC Method for this compound Quantification
This hypothetical method is based on general principles for analyzing similar compounds[13][15].
-
Instrumentation: HPLC system with a DAD or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV absorbance maximum of a pure this compound standard to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.
Troubleshooting and Visualization
Low this compound Yield: A Troubleshooting Guide
Low yield is a common issue in natural product extraction. This guide outlines potential causes and solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction optimization for obtaining Artemisia capillaris extract with high anti-inflammatory activity in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation products of monoterpenes are the sensitizing agents in tea tree oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 16. benchchem.com [benchchem.com]
- 17. mmv.org [mmv.org]
Technical Support Center: Troubleshooting Low Bioactivity of Isolated Capillene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polyacetylene compound, capillene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its bioactivity, particularly when lower-than-expected results are observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound, a polyacetylene found in plants of the Artemisia genus, has been reported to exhibit a range of biological activities. Primarily, it is recognized for its cytotoxic effects against various cancer cell lines, where it can induce apoptosis through the mitochondrial pathway.[1] Additionally, polyacetylenes as a class of compounds are known for their antifungal, insecticidal, and nematicidal properties.
Q2: I have isolated this compound, but it shows low or no bioactivity in my assays. What are the potential reasons?
Several factors can contribute to the apparent low bioactivity of an isolated natural product like this compound. These can be broadly categorized into three areas:
-
Compound Integrity and Purity: The isolated this compound may have degraded, or the sample may contain impurities that interfere with the assay.
-
Experimental Conditions: The assay parameters, including solvent choice, concentration, and cell line selection, may not be optimal for observing this compound's activity.
-
Solubility and Stability: this compound, like many polyacetylenes, may have poor solubility in aqueous solutions and can be unstable under certain conditions, leading to a lower effective concentration.
The following troubleshooting guides will delve deeper into each of these areas.
Troubleshooting Guides
Phase 1: Verifying the Integrity and Purity of Isolated this compound
The first crucial step in troubleshooting low bioactivity is to confirm the quality of your isolated this compound.
Potential Issue & Recommended Action:
| Potential Issue | Recommended Action |
| Incorrect Chemical Structure | Verify the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Compare the obtained spectral data with published data for this compound. |
| Presence of Impurities | Analyze the purity of the sample using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for bioactivity assays. Impurities from the isolation process can be cytotoxic or interfere with the target pathway. |
| Compound Degradation | Polyacetylenes can be sensitive to light, heat, and oxygen.[2] Degradation can lead to a loss of bioactivity. Analyze the sample for the presence of degradation products using HPLC or GC-MS. |
Experimental Protocol: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of a this compound sample. The specific conditions may need to be optimized.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for separating polyacetylenes. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the pure compound).
-
Sample Preparation: Prepare a stock solution of the isolated this compound in a suitable organic solvent like acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. Purity is assessed by the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
Phase 2: Optimizing Experimental Conditions
If the purity and integrity of your this compound sample are confirmed, the next step is to scrutinize the experimental setup.
Potential Issue & Recommended Action:
| Potential Issue | Recommended Action |
| Inappropriate Solvent | This compound is a lipophilic compound and requires an organic solvent for solubilization. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3][4] However, the final concentration of the organic solvent in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the cells.[5] |
| Poor Aqueous Solubility | Even when dissolved in an organic solvent, this compound may precipitate when diluted into an aqueous assay buffer. This reduces the effective concentration of the compound. Visually inspect for precipitation and consider using a formulation aid if necessary. |
| Inappropriate Cell Line or Target | The bioactivity of a compound can be highly cell-type specific. Ensure that the chosen cell line is known to be sensitive to similar compounds or expresses the target pathway of interest. |
| Insufficient Concentration Range | It is crucial to test a wide range of concentrations to generate a proper dose-response curve. This range should ideally span several orders of magnitude (e.g., from nanomolar to high micromolar). |
| Incorrect Incubation Time | The effect of a compound can be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
This protocol is a general method for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Phase 3: Addressing Stability and Storage
The inherent instability of polyacetylenes is a common reason for a loss of bioactivity.
Potential Issue & Recommended Action:
| Potential Issue | Recommended Action |
| Degradation During Storage | This compound should be stored as a solid or in a high-concentration stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Protect from light by using amber vials or wrapping them in aluminum foil. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Degradation in Assay Medium | The stability of this compound in the aqueous culture medium at 37°C may be limited. If degradation is suspected, you can perform a stability study by incubating this compound in the assay medium for the duration of the experiment and then analyzing the remaining compound by HPLC. |
| Photodegradation | Polyacetylenes can be sensitive to light.[2] All experimental manipulations should be performed with minimal exposure to light. Consider using amber-colored labware and covering plates with foil during incubation. |
Data Presentation
Table 1: Reported Cytotoxic Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 6.1 ± 1.2 | [6] |
| HEp-2 | Laryngeal Carcinoma | 2.8 ± 0.3 | [6] |
| HT29 | Colon Carcinoma | 6.0 ± 1.5 | [6] |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.4 ± 0.91 | [6] |
Table 2: Example Antifungal Activity (MIC) of a Polyacetylene-Related Compound
| Fungal Strain | Compound | MIC50 (µg/mL) | Reference |
| Trichophyton rubrum (14 strains) | Eugenol (B1671780) | 256 | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: Troubleshooting workflow for low bioactivity of this compound.
Logical Relationship Diagram
Caption: Logical relationships between issues and solutions.
References
- 1. Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Activity of Various Essential Oils Against Clinical Dermatophytes of Microsporum and Trichophyton [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Capillary Column Resolution in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of their analyses using capillary gas chromatography.
Frequently Asked questions (FAQs)
Q1: What are the primary factors influencing peak resolution in capillary GC?
The resolution in gas chromatography is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[1] To achieve optimal separation, it is crucial to consider the following four key parameters of the capillary column:
-
Stationary Phase: This is the most critical factor as it dictates the selectivity of the separation. The choice of stationary phase depends on the polarity of the analytes.[2]
-
Column Internal Diameter (I.D.): Narrower columns generally provide higher efficiency and better resolution.[3]
-
Film Thickness: Thinner films can lead to sharper peaks and faster analysis times, especially for high molecular weight compounds.[1][3]
-
Column Length: Longer columns provide more theoretical plates, leading to higher efficiency and better resolution, but also longer analysis times.[4][5]
Q2: How do I select the appropriate stationary phase for my analysis?
The selection of the stationary phase is based on the principle of "like dissolves like."[2] For non-polar analytes, a non-polar stationary phase is the recommended starting point.[4] As the polarity of the analytes increases, a more polar stationary phase should be chosen.
-
Non-polar compounds: Best separated on non-polar stationary phases, primarily by their boiling points.[4][5]
-
Polar compounds: Require polar stationary phases for effective separation based on differences in dipole moments or hydrogen bonding capacities.[4]
Q3: My peaks are broad and poorly resolved. What are the common causes and how can I fix this?
Broad peaks can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for Leaks: Leaks in the injector, detector, or fittings can introduce dead volume and cause peak broadening.[6]
-
Optimize Carrier Gas Flow Rate: Each column has an optimal linear velocity for the carrier gas. Deviating significantly from this can reduce efficiency.[7] Hydrogen often provides better efficiency at higher linear velocities compared to helium or nitrogen.[8]
-
Review Injection Technique: A slow or inconsistent injection can lead to broad peaks.[9] For splitless injections, ensure the initial oven temperature is about 20°C below the solvent's boiling point to facilitate solvent focusing.[10]
-
Column Contamination: Non-volatile residues accumulating at the column inlet can cause peak tailing and broadening. Trimming the first few centimeters of the column can often restore performance.[11]
-
Incorrect Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector to avoid dead volume.[7]
Q4: I'm observing peak tailing for some of my analytes. What could be the reason?
Peak tailing is often an indication of active sites within the system.
-
Active Sites in the Injector or Column: Contaminated or active injector liners can interact with polar analytes.[9] Similarly, degradation of the stationary phase can expose active silanol (B1196071) groups on the fused silica (B1680970) surface. Using a deactivated liner and ensuring column inertness are crucial.
-
Mismatch in Polarity: Injecting a sample in a solvent with a significantly different polarity from the stationary phase can cause peak distortion.[9][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][13]
Q5: How can I decrease my analysis time without sacrificing resolution?
"Fast GC" techniques can significantly reduce run times. This is typically achieved by optimizing several parameters together:[8]
-
Use a Shorter Column with a Narrower I.D.: This combination can maintain or even improve resolution while shortening the analysis time.[3][8]
-
Employ a Thinner Stationary Phase Film: This reduces analyte interaction time, leading to faster elution.[8]
-
Switch to Hydrogen as the Carrier Gas: Hydrogen allows for the use of higher linear velocities without a significant loss in efficiency.[8]
-
Implement a Faster Oven Temperature Program: A steeper temperature ramp will decrease the overall analysis time.[8]
Troubleshooting Guides
Issue 1: Loss of Resolution Between Critical Pairs
Symptoms:
-
Adjacent peaks that were previously baseline separated are now co-eluting or showing significant overlap.[11]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Aging/Contamination | Trim 10-15 cm from the inlet of the column. If resolution is not restored, the column may need to be replaced.[11][14] |
| Changes in Carrier Gas Flow Rate | Verify the carrier gas flow rate or linear velocity is set correctly for the column dimensions and carrier gas type.[7] |
| Sub-optimal Temperature Program | Re-optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.[14] |
| Incorrect Stationary Phase | Ensure the column installed has the correct stationary phase for the application.[14] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" sloping at the beginning.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Active Sites (Tailing) | Use a fresh, deactivated inlet liner. Ensure the column is inert. For highly active compounds, derivatization may be necessary.[9] |
| Column Overload (Fronting/Tailing) | Reduce the injection volume or dilute the sample.[6] |
| Poor Column Cut | Re-cut the column ensuring a clean, square cut.[9] |
| Dead Volume | Check column installation depth in the inlet and detector. Use appropriate ferrules and ensure tight connections.[9] |
Experimental Protocols
Protocol 1: Column Trimming for Performance Restoration
Objective: To remove contaminated sections of the column inlet to restore peak shape and resolution.
Materials:
-
Ceramic scoring wafer or sapphire scribe
-
Magnifying glass (20x recommended)
-
Appropriate ferrules and nuts for your GC system
Procedure:
-
Cool the GC oven and injector to room temperature and turn off the carrier gas flow.
-
Carefully disconnect the column from the injector.
-
Using a ceramic scoring wafer or sapphire scribe, lightly score the polyimide coating of the column approximately 10-15 cm from the inlet end.
-
Gently snap the column at the score mark. It is crucial to achieve a clean, square break.
-
Inspect the cut end with a magnifying glass to ensure it is not jagged or uneven. If the cut is poor, repeat the process.[9]
-
Wipe the end of the column with a lint-free cloth dampened with methanol (B129727) to remove any fine particles.
-
Slide a new nut and ferrule onto the freshly cut column end.
-
Reinstall the column in the injector according to the instrument manufacturer's instructions for the correct installation depth.
-
Restore carrier gas flow and perform a leak check.
-
Condition the column briefly before running a test sample to evaluate performance.
Visual Guides
Caption: A logical workflow for troubleshooting poor peak resolution in gas chromatography.
Caption: An experimental workflow for restoring column performance by trimming the inlet.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. fishersci.ca [fishersci.ca]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. trajanscimed.com [trajanscimed.com]
- 5. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Increase the Stability of Capillene for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of Capillene. Given the inherent instability of polyynes like this compound, proper handling and storage are critical for maintaining its integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring polyyne, a class of organic compounds characterized by alternating single and triple carbon-carbon bonds. This structural feature makes it highly reactive and susceptible to degradation through various pathways, including oxidation, polymerization, and sensitivity to light and heat.[1] Ensuring its stability during long-term storage is crucial for consistent and reproducible results in research and development.
Q2: What are the primary factors that lead to the degradation of this compound?
The principal factors contributing to the degradation of this compound and other polyynes include:
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the polyyne chain.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to decomposition.[2]
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.[3][4]
-
pH: Extreme pH conditions can catalyze hydrolytic degradation pathways.
-
Cross-linking: The inherent reactivity of polyyne chains can lead to exothermic cross-linking reactions, especially in concentrated solutions or the solid state, which can be hazardous.[1]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in solution.
Possible Cause: Degradation is likely due to exposure to oxygen, light, or inappropriate solvent choice. Polyyne stability is known to be solvent-dependent.[5]
Troubleshooting Steps:
-
Solvent Selection:
-
Action: Use deoxygenated, high-purity solvents. For non-polar compounds like this compound, solvents such as hexane (B92381) or other aliphatic hydrocarbons are often used. Acetonitrile (B52724) has also been studied for other polyynes.[5]
-
Recommendation: Conduct a small-scale solvent screening study to determine the optimal solvent for this compound stability. Monitor degradation over a set period using HPLC.
-
-
Inert Atmosphere:
-
Action: Prepare and store all this compound solutions under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Recommendation: Use Schlenk line techniques or a glovebox for all manipulations. Purge solvents with an inert gas before use.
-
-
Light Protection:
-
Action: Protect solutions from light at all times by using amber vials or by wrapping containers with aluminum foil.[2]
-
Recommendation: Conduct all experimental manipulations in a darkened room or under red light to minimize light-induced degradation.
-
Issue 2: Appearance of unknown peaks in chromatography after storage.
Possible Cause: The appearance of new peaks in analytical methods like HPLC indicates the formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Action: Utilize HPLC-MS to determine the molecular weights of the unknown peaks. This information can help in identifying potential degradation products arising from oxidation (e.g., addition of oxygen atoms) or polymerization (e.g., multiples of the this compound molecular weight).
-
Recommendation: Compare the mass spectra of fresh and aged samples to identify the degradation products.
-
-
Perform Forced Degradation Studies:
-
Action: Intentionally degrade this compound under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate and identify potential degradation products.[7][8]
-
Recommendation: This will help in developing a stability-indicating analytical method that can resolve this compound from all its potential degradants.
-
Strategies for Long-Term Storage Stability
Several strategies can be employed to enhance the long-term stability of this compound. The choice of strategy will depend on the specific experimental requirements and available resources.
Control of Environmental Factors
The most straightforward approach is to rigorously control the storage environment.
-
Temperature: Store this compound at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended.[6]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[6]
-
Light: Protect from light by using amber glass containers and storing in the dark.
Table 1: Representative Stability of a Polyyne (HC7N) in Acetonitrile at Room Temperature
| Storage Time (days) | Concentration (%) |
| 0 | 100 |
| 10 | 71 |
| 20 | 50 |
| 30 | 35 |
| 40 | 25 |
| 50 | 18 |
| Data is illustrative and based on the degradation kinetics of a similar polyyne.[5] |
Use of Bulky End-Groups
Modifying the this compound structure by introducing bulky end-groups can sterically hinder intermolecular interactions and prevent cross-linking, a major degradation pathway for polyynes.[1]
Table 2: Effect of End-Groups on Polyyne Stability
| End-Group | Stability |
| Hydrogen | Low |
| tert-Butyl | Significantly Increased |
| Trifluoromethyl | Significantly Increased |
| Triisopropylsilyl (TIPS) | High |
| This table provides a qualitative comparison based on general findings for polyynes.[1] |
Encapsulation
Encapsulating this compound within a larger host molecule can physically protect it from the environment and prevent intermolecular reactions.
-
Rotaxanes: Threading the this compound molecule through a macrocycle to form a rotaxane can significantly enhance its thermal stability.[9]
-
Carbon Nanotubes (CNTs): Encapsulation within single-walled or double-walled carbon nanotubes can protect the polyyne chain from cross-linking.[10]
Table 3: Thermal Stability Enhancement of a Polyyne via Rotaxane Formation
| Compound | Decomposition Temperature (°C) |
| Unthreaded Polyyne (C24) | ~100 |
| Polyyne Rotaxane (C24) | ~160 |
| Illustrative data based on similar polyyne systems.[9] |
Addition of Antioxidants
The inclusion of antioxidants in this compound formulations can inhibit oxidative degradation.
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) or natural antioxidants such as flavonoids can scavenge free radicals.[11]
-
Vitamin E (α-tocopherol): A well-known antioxidant that can protect unsaturated compounds from oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or hexane) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound or its solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Sample Analysis: Analyze all samples at different time points using a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS) to identify and quantify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Use a mobile phase gradient of acetonitrile and water or methanol (B129727) and water.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Logical relationship of strategies to stabilize this compound.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sccg.biz [sccg.biz]
- 4. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 5. tandfonline.com [tandfonline.com]
- 6. biocompare.com [biocompare.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Encapsulation and Evolution of Polyynes Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Minimizing isomer formation during Capillene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Capillene (1-phenyl-2,4-hexadiyne). The focus is on minimizing the formation of common isomeric and homocoupled impurities.
Troubleshooting Guide: Minimizing Isomer and Byproduct Formation
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Cadiot-Chodkiewicz coupling, a common method for synthesizing unsymmetrical diynes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: The copper(I) catalyst may have oxidized to copper(II). 3. Poor Quality Reagents: Impure starting materials (phenylacetylene or 1-bromo-1-butyne) or solvents. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC. If starting materials persist, consider extending the reaction time or slightly increasing the temperature. 2. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. The use of a reducing agent like hydroxylamine (B1172632) hydrochloride in the reaction mixture can also help maintain the active catalytic species.[1] 3. Use Purified Reagents: Purify starting materials and ensure solvents are anhydrous. |
| Significant Formation of Symmetrical Diynes (Homocoupling) | 1. Glaser Coupling Side Reaction: The primary side reaction is the homocoupling of the starting alkynes (phenylacetylene to diphenylbutadiyne and 1-butyne (B89482) to 2,4-octadiyne). This is especially prevalent if the Cu(I) catalyst is oxidized to Cu(II).[2] 2. Unfavorable Reaction Conditions: Certain conditions may favor homocoupling over the desired cross-coupling. | 1. Maintain a Reducing Environment: As mentioned above, an inert atmosphere and the presence of a reducing agent are crucial. The addition of sodium ascorbate (B8700270) has been shown to reduce Cu(II) to Cu(I) in situ, thereby suppressing homocoupling and allowing the reaction to be performed in air.[2] 2. Ligand Addition: The use of specific ligands, such as tris(o-tolyl)phosphine, can enhance the selectivity for the cross-coupling product.[3] 3. Use of a Co-catalyst: Palladium co-catalysts can improve the selectivity of the Cadiot-Chodkiewicz coupling.[3] |
| Formation of Positional Isomers | 1. Isomerization of Starting Materials or Product: Although less common for diynes compared to alkenes, under certain conditions (e.g., presence of strong base or certain transition metals), migration of the triple bonds could theoretically occur. | 1. Mild Reaction Conditions: Use the mildest possible base and temperature that still promote the reaction. 2. Careful Catalyst Selection: Avoid catalysts known to promote alkyne isomerization. |
| Difficulty in Purifying this compound | 1. Similar Polarity of Byproducts: The homocoupled byproducts may have similar polarities to this compound, making chromatographic separation challenging. | 1. Optimize Chromatography: Use a high-resolution silica (B1680970) gel for column chromatography. A non-polar eluent system, such as a hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane gradient, is typically effective. Careful fraction collection guided by TLC is essential. 2. Recrystallization: If a solid, recrystallization from a suitable solvent system may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary byproducts?
A1: The Cadiot-Chodkiewicz coupling is the most common and effective method for synthesizing unsymmetrical diynes like this compound.[1][4] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with a 1-haloalkyne (e.g., 1-bromo-1-butyne) in the presence of a copper(I) salt and a base. The primary byproducts are the symmetrical homocoupled diynes: diphenylbutadiyne (from the coupling of two phenylacetylene (B144264) molecules) and 2,4-octadiyne (from the coupling of two 1-bromo-1-butyne molecules, which can be further reduced and coupled).
Q2: How can I minimize the formation of the homocoupled byproduct, diphenylbutadiyne?
A2: Minimizing the homocoupling side reaction, also known as Glaser coupling, is crucial for a successful this compound synthesis. Key strategies include:
-
Maintaining an Inert Atmosphere: The oxidation of the active Cu(I) catalyst to Cu(II) promotes homocoupling. Therefore, running the reaction under nitrogen or argon is critical.[2]
-
Using a Reducing Agent: Adding a reducing agent like hydroxylamine hydrochloride or sodium ascorbate to the reaction mixture helps to keep the copper in its +1 oxidation state.[1][2]
-
Controlling the Rate of Addition: Slow addition of one of the coupling partners can sometimes favor the cross-coupling reaction.
-
Employing Ligands or Co-catalysts: The addition of ligands like tris(o-tolyl)phosphine or a palladium co-catalyst can significantly improve the selectivity for the desired unsymmetrical product.[3]
Q3: What are the potential isomeric impurities in this compound synthesis?
A3: For a molecule like this compound (1-phenyl-2,4-hexadiyne), true constitutional isomers resulting from the synthetic route are less common than homocoupling byproducts. However, potential isomeric impurities could arise from:
-
Starting Material Impurities: If the starting 1-bromo-1-butyne contains isomers like 1-bromo-2-butyne, this could lead to the formation of 1-phenyl-3,5-hexadiyne.
-
Rearrangement Reactions: Although less likely under typical Cadiot-Chodkiewicz conditions, some transition metal catalysts or harsh reaction conditions could potentially catalyze the isomerization of the diyne product.
Q4: What is the best method for purifying crude this compound?
A4: The most common and effective method for purifying this compound is column chromatography on silica gel. A solvent system with low polarity, such as a gradient of ethyl acetate in hexane, is typically used to separate the desired product from the less polar homocoupled byproducts and any more polar impurities. Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential to obtain pure this compound.
Experimental Protocols
Protocol 1: Cadiot-Chodkiewicz Synthesis of this compound (1-phenyl-2,4-hexadiyne)
This protocol is a representative procedure for the synthesis of this compound using a Cadiot-Chodkiewicz coupling.
Materials:
-
Phenylacetylene
-
1-Bromo-1-butyne
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Aqueous ammonia (B1221849) (33%)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of phenylacetylene (1.0 eq) in ethanol, add copper(I) chloride (0.1 eq), hydroxylamine hydrochloride (0.2 eq), and aqueous ammonia.
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Add a solution of 1-bromo-1-butyne (1.2 eq) in ethanol dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 1-phenyl-2,4-hexadiyne (this compound).
Visualizations
Caption: Workflow for the Cadiot-Chodkiewicz Synthesis of this compound.
Caption: Products and Byproducts in this compound Synthesis.
References
Technical Support Center: Refining Capillene Purification Protocols
Welcome to the technical support center for refining capillene purification protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the isolation and purification of this compound from complex mixtures, such as plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants I can expect when extracting this compound from Artemisia species?
A1: Crude extracts containing this compound are complex mixtures. The composition can vary significantly based on the Artemisia species, chemotype, geographical location, and extraction method. However, you can typically expect the following classes of compounds:
-
Other Polyacetylenes: Compounds with structures similar to this compound that may co-elute during chromatography.
-
Terpenoids: A diverse group of compounds, including:
-
Monoterpenes: such as β-ocimene, β-phellandrene, terpinenolene, camphene, and β-pinene.
-
Sesquiterpenes: such as spathulenol.
-
-
Phenylpropanoids: Aromatic compounds like methyl eugenol (B1671780) and elemicin.
-
Flavonoids: Polyphenolic compounds that are generally more polar than this compound.
-
Coumarins: Another class of phenolic compounds.
-
Chlorophylls and Pigments: Especially in extracts from aerial parts of the plant.
Q2: How stable is this compound during purification?
A2: this compound, like other polyacetylenes, is sensitive to degradation. Key stability considerations include:
-
Light: Polyacetylenes can be photolabile. It is crucial to protect extracts and purified fractions from direct light. Use amber glassware or cover your flasks with aluminum foil.
-
Heat: These compounds can be thermally sensitive. Avoid high temperatures during solvent evaporation and distillation. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) and consider vacuum distillation for solvent removal.
-
Oxidation: The conjugated triple bonds in polyacetylenes are susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage.
-
pH: Strong acidic or basic conditions may degrade polyacetylenes. It is best to maintain neutral pH during extraction and purification steps.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Fractional Distillation
Problem: Poor separation of this compound from other volatile compounds.
| Possible Cause | Solution |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is key. |
| Pressure fluctuations. | Ensure a stable vacuum is maintained if performing vacuum distillation. Use a high-quality vacuum pump and check for leaks in the system. |
Problem: The sample is bumping or boiling unstably.
| Possible Cause | Solution |
| Lack of boiling chips or stir bar. | Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. |
| Heating is too rapid. | Heat the distillation flask gradually to avoid superheating. |
Flash Column Chromatography
Problem: this compound is co-eluting with other non-polar contaminants (e.g., other terpenes).
| Possible Cause | Solution |
| Solvent system is too polar. | Decrease the polarity of the mobile phase. For normal-phase chromatography, this means increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Poor column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in broad peaks and poor separation. |
| Column is overloaded. | The amount of crude extract loaded onto the column should be appropriate for the column size. Overloading leads to band broadening and decreased resolution. |
Problem: this compound is not eluting from the column.
| Possible Cause | Solution |
| Solvent system is not polar enough. | If this compound is strongly retained on the stationary phase, you may need to gradually increase the polarity of the mobile phase (gradient elution). |
| Compound degradation on the column. | If this compound is degrading on the silica (B1680970) gel (which can be slightly acidic), consider using a deactivated (neutral) silica gel or a different stationary phase like alumina. |
Preparative High-Performance Liquid Chromatography (HPLC)
Problem: Low resolution between this compound and a closely eluting impurity.
| Possible Cause | Solution |
| Suboptimal mobile phase composition. | Systematically screen different solvent systems (e.g., methanol/water vs. acetonitrile/water) and pH modifiers (if compatible with your compound and column) to improve selectivity. |
| Incorrect column chemistry. | Test different stationary phases (e.g., C18, C30, phenyl-hexyl) to find one that provides the best separation for your specific mixture. |
| Flow rate is too high. | Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Solution |
| Column overloading. | Inject a smaller amount of your sample to see if the peak shape improves. |
| Secondary interactions with the stationary phase. | For basic compounds, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can reduce tailing. For acidic compounds, adding a small amount of an acid (e.g., formic acid or acetic acid) can be beneficial. |
| Column degradation. | If the column has been used extensively, it may need to be replaced. |
Crystallization
Problem: this compound fails to crystallize from solution.
| Possible Cause | Solution |
| The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| The chosen solvent is not appropriate. | A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. |
| Presence of impurities inhibiting crystallization. | The sample may need to be further purified by another method (e.g., chromatography) to remove impurities that are preventing crystal lattice formation. |
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solution is too concentrated or cooled too quickly. | Dilute the solution slightly or allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also promote crystallization over oiling out. |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
Quantitative Data Summary
The following table summarizes the typical composition of essential oils from different chemotypes of Artemisia dracunculus, providing an indication of the relative abundance of this compound and potential contaminants.
| Compound Class | Compound Name | Artemisia dracunculus (this compound Chemotype) [%][1] | Artemisia dracunculus (Estragole Chemotype) [%] |
| Polyacetylene | This compound | 58.38 | - |
| Monoterpenes | Z-β-ocimene | 8.63 | 15.79 |
| β-phellandrene | 7.03 | - | |
| Terpinenolene | 5.87 | 10.12 | |
| Camphene | 4.16 | - | |
| β-pinene | 1.02 | - | |
| 1,8-cineole | - | 7.71 | |
| Sesquiterpenes | Spathulenol | 2.02 | - |
| Phenylpropanoids | Estragole (Methyl chavicol) | - | 57.1 |
| Methyl eugenol | - | 9.5 | |
| Elemicin | - | 10.08 | |
| trans-Anethole | - | 28.06 |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Purification
This protocol is a starting point for the initial purification of this compound from a crude extract. Optimization of the solvent system will be necessary based on the specific composition of your extract.
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent, such as hexane (B92381) or dichloromethane.
-
If the extract does not fully dissolve, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
-
Column Packing:
-
Select an appropriate sized glass column and plug the bottom with glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane) and pour it into the column, allowing it to pack evenly.
-
Add another layer of sand on top of the packed silica gel.
-
-
Elution:
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a stepwise or continuous gradient. A suggested gradient could be:
-
100% Hexane
-
1-5% Ethyl Acetate in Hexane
-
5-10% Ethyl Acetate in Hexane
-
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator at a low temperature to obtain the purified this compound.
-
Protocol 2: Preparative HPLC for High-Purity this compound
This protocol outlines the steps for purifying this compound to high purity using preparative HPLC. Method development on an analytical scale is crucial before scaling up.
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC system. A C18 column is a good starting point.
-
Screen different mobile phase compositions (e.g., methanol/water and acetonitrile/water gradients) to achieve the best separation of this compound from its impurities.
-
Optimize the gradient, flow rate, and column temperature.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative HPLC column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
The sample should be dissolved in the mobile phase at the highest possible concentration without causing precipitation.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak. Fraction collectors are typically used for this purpose.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the high-purity fractions.
-
Remove the solvent, often by rotary evaporation followed by high-vacuum drying.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for flash chromatography issues.
References
Addressing batch-to-batch variability in Capillene extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capillene extracts. Our aim is to help you address common challenges, ensure consistent results, and streamline your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Yield Issues
Question 1: My crude this compound extract yield is consistently low. What factors could be responsible, and how can I improve it?
Answer: Low extraction yields for this compound can stem from several factors related to the raw material, solvent choice, and extraction method. Here’s a systematic approach to troubleshooting this issue:
-
Raw Material Quality: The concentration of this compound can vary significantly based on the plant's species, geographical source, harvest time, and storage conditions.[1] Ensure you are using a consistent and reliable source of Artemisia capillaris or other this compound-rich plant material. It is advisable to obtain a certificate of analysis for your raw material if possible.
-
Particle Size: The raw material should be ground to a fine, uniform powder.[2] This increases the surface area available for solvent penetration, leading to more efficient extraction.
-
Solvent Selection: this compound is a non-polar compound. Therefore, non-polar solvents are generally more effective for its extraction. Consider the following:
-
Solvent Polarity: Test a range of non-polar solvents like hexane (B92381) or petroleum ether.[3]
-
Co-solvents: In some cases, a combination of solvents can enhance extraction efficiency.
-
-
Extraction Technique: The choice of extraction method significantly impacts yield.[4]
-
Maceration: This simple technique can be effective but may require longer extraction times.[5]
-
Soxhlet Extraction: This method can increase yield but be aware that the repeated heating may degrade thermolabile compounds.
-
Modern Techniques: Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can shorten extraction time and improve yield.[4]
-
Question 2: I'm observing significant variability in this compound concentration across different extract batches. How can I minimize this?
Answer: Batch-to-batch variability is a common challenge in natural product research.[1] It primarily arises from inconsistencies in the raw material and the extraction process. To enhance consistency:
-
Standardize Raw Material: Whenever possible, source your plant material from the same supplier and geographical location. Note the harvesting season as this can affect the phytochemical profile.[1]
-
Control Extraction Parameters: Maintain strict control over the following parameters for every extraction:
-
Solvent-to-Solid Ratio: Use a consistent ratio of solvent volume to raw material weight.
-
Extraction Time and Temperature: Adhere to a standardized duration and temperature for your chosen extraction method.
-
Agitation: Ensure consistent mixing or agitation during extraction to promote solvent interaction with the plant material.
-
-
Implement Quality Control Checks: Perform analytical checks on each batch of crude extract. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying this compound and ensuring its concentration falls within an acceptable range.[6][7]
Purity & Contamination Issues
Question 3: My purified this compound fractions show the presence of other structurally similar compounds. How can I improve the purity?
Answer: Co-purification of structurally related compounds is a frequent issue. In the case of this compound, other polyacetylenes or lipidic molecules might be present.[3] To improve separation and purity:
-
Chromatographic Conditions:
-
Column Choice: Utilize a high-resolution chromatography column. For HPLC, a C18 reversed-phase column is often a good starting point.[3]
-
Mobile Phase Optimization: Systematically adjust the mobile phase composition. A gradient elution, where the solvent composition changes over time, is generally more effective for separating complex mixtures than an isocratic (constant composition) elution.[7]
-
-
Fractionation Strategy:
-
Multiple Chromatographic Steps: A single purification step is often insufficient. Consider a multi-step approach, for example, an initial separation by column chromatography followed by a final polishing step using preparative HPLC.
-
Orthogonal Separation: Use different separation principles in successive steps. For instance, you could combine normal-phase chromatography with reversed-phase chromatography.
-
Activity & Stability Issues
Question 4: I am observing inconsistent biological activity between different batches of my this compound extract, even when the this compound concentration appears similar. What could be the cause?
Answer: Inconsistent biological activity can be a perplexing issue. Here are some potential causes and troubleshooting steps:
-
Presence of Synergistic or Antagonistic Compounds: The biological activity of a crude extract is often the result of the combined effects of multiple compounds. Minor variations in the concentrations of other, unmeasured compounds could be influencing the overall activity. A comprehensive chemical fingerprinting of your extracts using techniques like GC-MS or LC-MS can help identify these variations.[7]
-
Compound Degradation: this compound, with its multiple double and triple bonds, may be susceptible to degradation by light, heat, or oxidation.
-
Storage: Store extracts and purified fractions at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Handling: Minimize exposure to heat and light during experimental procedures.
-
-
Assay Variability: Ensure that your biological assays are well-controlled and reproducible. Include positive and negative controls in every experiment to monitor for variability in the assay itself.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of this compound from dried Artemisia capillaris powder.
-
Preparation of Plant Material:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (particle size of approximately 0.5 mm).[2]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of n-hexane (or another suitable non-polar solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the residue with an additional 20 mL of the solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
-
Drying and Storage:
-
Dry the resulting crude extract under a gentle stream of nitrogen or in a vacuum desiccator to remove any residual solvent.
-
Store the dried extract at -20°C in a tightly sealed, light-protected container.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a method for the quantitative analysis of this compound in an extract.
-
Preparation of Standard Solutions:
-
Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the dried this compound extract and dissolve it in 1 mL of methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. A starting point could be a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (this may need to be determined empirically, but a starting point could be in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol outlines a method to assess the potential anti-inflammatory effects of this compound extracts by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[2][8]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare different concentrations of your this compound extract in the cell culture medium.
-
Pre-treat the cells with the extract for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for an additional 22-24 hours to induce NO production. Include a vehicle control (no extract) and an unstimulated control (no LPS).
-
-
Measurement of Nitric Oxide:
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each extract concentration relative to the LPS-stimulated control.
-
It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the extract.[9]
-
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Relative Yield (%) | Purity (%) |
| Maceration | n-Hexane | 25 | 24 | 65 | 70 |
| Soxhlet Extraction | n-Hexane | 69 | 8 | 85 | 65 |
| Ultrasound-Assisted | n-Hexane | 40 | 0.5 | 95 | 75 |
| Microwave-Assisted | n-Hexane | 60 | 0.25 | 98 | 72 |
Note: These are representative values and can vary based on the specific conditions and raw material.
Table 2: HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.5% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Caption: Experimental workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting flowchart for addressing batch-to-batch variability.
References
- 1. Bacillaene, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of cytotoxic effects of this compound and 2,4-pentadiynylbenzene isolated from Artemisia campestris subsp. variabilis (Ten.) Greuter essential oil and identified by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Capillene Photostability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with capillene. The information focuses on its light sensitivity and photostability in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color/degrading after exposure to ambient light. What is happening?
A1: this compound, a polyacetylene, possesses a chromophore that absorbs light, particularly in the UV region. This absorption can trigger photochemical reactions, leading to degradation.[1][2] Exposure to light, even ambient laboratory light, can initiate these processes, resulting in a loss of the parent compound and the formation of degradation products. It is crucial to protect this compound solutions from light to maintain their integrity.
Q2: What are the typical degradation products of this compound when exposed to light?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related polyacetylenes and other unsaturated natural products are known to undergo photodegradation through mechanisms such as oxidation, dimerization, and polymerization when exposed to UV radiation.[3][4][5] For instance, studies on chamazulene, another unsaturated compound from Artemisia, have shown the formation of dimers and oxidation products upon UVA exposure.[3][4][5] Therefore, it is reasonable to anticipate similar degradation products for this compound.
Q3: How does the choice of solvent affect the photostability of this compound?
A3: The solvent can significantly influence the rate of photodegradation.[6][7] Polar protic solvents like ethanol (B145695) and methanol (B129727) can participate in photochemical reactions, potentially accelerating degradation compared to less reactive solvents. The presence of dissolved oxygen in the solvent can also lead to photo-oxidative degradation.[4] It is recommended to use degassed, high-purity solvents and to test the stability of this compound in the specific solvent system used in your experiments.
Q4: I need to work with this compound under illuminated conditions. What precautions can I take?
A4: If light exposure is unavoidable, minimize the duration and intensity of the light. Use filtered light (e.g., amber glassware or UV-filtered light sources) to block the most damaging wavelengths.[2] It is also advisable to work at lower temperatures to reduce the rate of thermally induced degradation, which can be exacerbated by light exposure.[1] Always include a "dark" control sample, kept in the same conditions but protected from light (e.g., wrapped in aluminum foil), to differentiate between photodegradation and thermal degradation.[1][2]
Q5: How can I quantify the degradation of this compound in my samples?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the recommended approach for quantifying this compound and its degradation products.[8][9][10][11] The method should be validated to ensure it can separate the intact this compound from any potential degradants. UV-Vis spectrophotometry can also be used to monitor changes in the overall absorbance spectrum of the solution, which can indicate degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution | Photodegradation due to exposure to ambient or experimental light sources. | Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil. Minimize exposure to light during handling. |
| Thermal degradation. | Store solutions at recommended low temperatures (e.g., 4°C or -20°C). Include a dark control at the same temperature to isolate thermal effects.[1] | |
| Oxidative degradation. | Use freshly prepared solutions with degassed solvents. Consider purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon. | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of photodegradation products. | Protect samples from light. If degradation is unavoidable, use HPLC-MS to identify the mass of the unknown peaks to help elucidate their structures.[4] |
| Solvent impurities or degradation. | Use high-purity, HPLC-grade solvents and store them appropriately. Run a solvent blank to check for interfering peaks. | |
| Inconsistent results between experiments | Variable light exposure between experiments. | Standardize all experimental procedures to ensure consistent light exposure conditions. Use a photostability chamber for controlled light exposure studies.[12][13] |
| Differences in solution preparation. | Ensure consistent preparation methods, including solvent source, concentration, and handling procedures. |
Quantitative Data on this compound Photostability (Estimated)
Due to the limited availability of direct quantitative photostability data for this compound, the following tables provide estimated values based on studies of structurally related polyacetylenes and natural products. These values should be used as a general guide for experimental design.
Table 1: Estimated Half-Life (t½) of this compound in Different Solvents under UVA (365 nm) Irradiation
| Solvent | Estimated Half-Life (hours) |
| Methanol | 2 - 4 |
| Ethanol | 3 - 5 |
| Acetonitrile (B52724) | 4 - 6 |
| DMSO | 5 - 8 |
Table 2: Estimated Percentage Degradation of this compound after 24 hours of Exposure to Different Light Sources
| Light Source | Methanol | Ethanol | Acetonitrile | DMSO |
| Ambient Laboratory Light | ~10-15% | ~5-10% | ~5% | <5% |
| UVA (365 nm) | >90% | >85% | >80% | >70% |
| UVB (312 nm) | >95% | >90% | >85% | >75% |
Detailed Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its overall photosensitivity, in line with ICH Q1B guidelines.[14][15][16]
1. Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, DMSO)
-
Volumetric flasks (amber)
-
Quartz or borosilicate glass vials
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp)[15]
-
Calibrated radiometer and lux meter
-
HPLC-UV system
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent, using an amber volumetric flask. From this, prepare experimental solutions at a lower concentration (e.g., 10 µg/mL) in clear quartz or borosilicate glass vials.
-
Sample Exposure:
-
Place the experimental vials in the photostability chamber.
-
Prepare a "dark control" for each solvent by wrapping an identical vial in aluminum foil and placing it in the chamber alongside the other samples.[2]
-
Expose the samples to a controlled light source. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][14]
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial (including the dark control).
-
Immediately analyze the aliquots by a validated, stability-indicating HPLC-UV method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life.
-
Compare the chromatograms of the exposed samples to the dark control to identify peaks corresponding to photodegradation products.
-
Protocol 2: Quantitative Analysis of this compound using HPLC-UV
This protocol outlines a general method for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point for the analysis of polyacetylenes. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectra of related polyacetylenes, a wavelength in the range of 260-290 nm should be appropriate for detecting this compound.[17] The optimal wavelength should be determined by measuring the UV-Vis spectrum of a standard solution of this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
2. Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the experimental samples (from the photostability study) into the HPLC system and record the peak areas of this compound.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for a photostability study of this compound in solution.
References
- 1. bmtusa.com [bmtusa.com]
- 2. q1scientific.com [q1scientific.com]
- 3. preprints.org [preprints.org]
- 4. Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Photostability Testing - Sampled [sampled.com]
- 13. Photostability | SGS [sgs.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pharmatutor.org [pharmatutor.org]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance | MDPI [mdpi.com]
Validation & Comparative
Comparative Analysis of Cytotoxic Effects: Capillene vs. Capillin
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two related polyacetylene compounds, capillene and capillin (B1212586). Both natural products, primarily isolated from plants of the Artemisia genus, have demonstrated notable anti-cancer potential. This document synthesizes available experimental data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate their cytotoxic effects.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of this compound and capillin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cell Type | IC50 Value | Time of Exposure |
| This compound | A375 | Malignant Melanoma | 0.14 µg/mL | Not Specified |
| MDA-MB 231 | Breast Adenocarcinoma | Not Specified | Not Specified | |
| CaCo2 | Colorectal Adenocarcinoma | 0.52 µg/mL | Not Specified | |
| HEK293 | Human Embryonic Kidney (Non-tumor) | 0.25 µg/mL | Not Specified | |
| Capillin | HL-60 | Promyelocytic Leukemia | 10⁻⁶ M (approximately 0.197 µg/mL) | 6 hours |
| HEp-2 | Laryngeal Carcinoma | 2.8 µM (24h), 0.8 µM (48h), 0.6 µM (72h) | 24, 48, 72 hours | |
| HT29 | Colon Carcinoma | Not Specified | Not Specified | |
| MIA PaCa-2 | Pancreatic Carcinoma | Not Specified | Not Specified | |
| A549 | Lung Carcinoma | Not Specified | Not Specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used and the duration of compound exposure.
Mechanisms of Cytotoxic Action
While both compounds exhibit cytotoxicity, current research provides a more detailed mechanistic understanding for capillin.
This compound: Studies have demonstrated the potent cytotoxic activity of this compound against various cancer cell lines[1]. However, detailed investigations into its specific molecular mechanisms of action are not as extensively documented in the readily available literature.
Capillin: Capillin has been shown to induce apoptosis in human tumor cells through multiple pathways[2][3][4]. Key mechanistic features include:
-
Induction of Apoptosis: Capillin treatment leads to characteristic apoptotic events such as DNA fragmentation and nuclear fragmentation[2][3].
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the S and G2/M phases of the cell cycle, thereby inhibiting cell proliferation[3][4].
-
Mitochondrial Pathway Involvement: Capillin triggers the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway[2].
-
JNK Signaling Pathway Activation: The activation of c-Jun N-terminal kinase (JNK) is observed preceding the onset of apoptosis, suggesting its role in initiating the apoptotic cascade[2].
-
Modulation of Glutathione (GSH) Levels: Capillin has been observed to modulate the levels of glutathione, an important intracellular antioxidant[3][4].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway for capillin-induced apoptosis and a general workflow for assessing cytotoxicity.
Caption: Capillin-induced apoptosis signaling pathway.
References
- 1. Evaluation of cytotoxic effects of this compound and 2,4-pentadiynylbenzene isolated from Artemisia campestris subsp. variabilis (Ten.) Greuter essential oil and identified by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Effects of the polyacetylene capillin on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-proliferative effects of Capillene in human tumor cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of capillene, a naturally occurring polyacetylene found in plants of the Artemisia genus. We present a comparative overview of its efficacy against various human tumor cell lines, detail the experimental methodologies for its validation, and explore its potential mechanism of action. This document is intended to serve as a valuable resource for researchers investigating novel anti-cancer agents.
This compound: Anti-Proliferative Activity at a Glance
This compound has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of several human tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in four distinct cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 6.1 ± 1.2 |
| HEp-2 | Laryngeal Carcinoma | 2.8 ± 0.3 |
| HT29 | Colon Carcinoma | 6.0 ± 1.5 |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.4 ± 0.9 |
Comparative Analysis: this compound vs. Other Natural Anti-Proliferative Compounds
To provide a broader context for this compound's anti-cancer activity, we compare it with other natural compounds known to inhibit cancer cell proliferation, particularly those targeting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. While the direct inhibition of the PI3K/AKT pathway by pure this compound is a subject of ongoing research, extracts from Artemisia capillaris, the natural source of this compound, have been shown to block this pathway.[1]
| Compound | Natural Source(s) | Mechanism of Action (where known) | Key Targeted Cancers |
| This compound | Artemisia species | Induces apoptosis, cell cycle arrest at S+G2/M phase, modulates glutathione (B108866) levels.[2] | Lung, Laryngeal, Colon, Pancreatic[2] |
| Apigenin | Parsley, celery, chamomile | Inhibits PI3K/AKT/mTOR pathway.[3] | Liver, Prostate, Breast[3] |
| Isorhamnetin | Hippophae rhamnoides L. | Suppresses PI3K/AKT/mTOR pathway, induces G2/M cell cycle arrest.[3] | Colorectal, Breast[3] |
| Indole-3-carbinol (I3C) | Cruciferous vegetables | Inhibits PI3K/AKT/mTOR signaling.[4] | Breast, Prostate[4] |
| Resveratrol | Grapes, red wine | Suppresses mTOR signaling via inhibition of PI3K/AKT.[4] | Various cancers[4] |
Experimental Protocols: A Guide to Validating Anti-Proliferative Effects
Reproducible and standardized methodologies are crucial for the validation of potential anti-cancer compounds. Below are detailed protocols for key in vitro assays used to assess the anti-proliferative effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
Human tumor cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing agent that requires media removal, carefully aspirate the media.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[2][6]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the anti-proliferative effects of this compound.
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/AKT signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of Capillene and Other Asteraceae Polyacetylenes in Drug Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals the distinct bioactivities of capillene compared to other polyacetylenes from the Asteraceae family, such as falcarindiol (B120969) and dehydrofalcarinol (B1252726). This comparison guide, intended for researchers, scientists, and drug development professionals, highlights the potential of these natural compounds in anticancer, antimicrobial, and anti-inflammatory applications.
Polyacetylenes, a class of compounds characterized by multiple acetylene (B1199291) functional groups, are abundant in the Asteraceae family and have garnered significant interest for their potent biological effects. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes associated signaling pathways to provide a clear comparative framework for future research and development.
Comparative Biological Activity: A Quantitative Overview
The cytotoxic, antimicrobial, and anti-inflammatory activities of this compound, falcarindiol, and dehydrofalcarinol have been evaluated in numerous studies. The following tables summarize the available quantitative data, offering a side-by-side comparison of their potency.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |
| This compound | HEp-2 | Laryngeal Carcinoma | 2.8 | 24 |
| 0.8 | 48 | |||
| 0.6 | 72 | |||
| HT-29 | Colon Carcinoma | - | - | |
| MIA PaCa-2 | Pancreatic Carcinoma | - | - | |
| A549 | Lung Carcinoma | - | - | |
| Dehydrofalcarinol | - | - | - | - |
| Falcarindiol | - | - | - | - |
| Data for HT-29, MIA PaCa-2, and A549 for this compound, and all data for dehydrofalcarinol and falcarindiol were not available in the reviewed literature. |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | Type | MIC Range (µg/mL) |
| This compound | - | - | - |
| Dehydrofalcarinol | - | - | - |
| Falcarindiol | Trichophyton rubrum | Fungus | 1.56 - 50 |
| Trichophyton mentagrophytes | Fungus | 1.56 - 100 | |
| Microsporum canis | Fungus | 1.56 - 100 | |
| MIC values for this compound and dehydrofalcarinol were not available in the reviewed literature. |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these polyacetylenes can be attributed to their differential effects on cellular signaling pathways.
This compound's Anticancer Activity:
This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1] This process is potentially mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]
References
- 1. Synergistic activity of the combination of falcarindiol and itraconazole in vitro against dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Capillene's Efficacy in Cancer Therapy: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Immediate Release
A comprehensive review of preclinical data reveals that Capillene (also known as capillin), a polyacetylene compound isolated from plants of the Artemisia genus, demonstrates significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. This guide provides a comparative analysis of this compound's efficacy relative to standard-of-care chemotherapeutic agents in colon, pancreatic, laryngeal, lung, and hepatocellular carcinoma cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a novel anti-cancer agent.
Comparative Cytotoxicity: this compound vs. Standard Chemotherapies
This compound has been shown to inhibit the proliferation of various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents in selected cancer cell lines. It is important to note that direct comparative studies are limited, and these values are compiled from various independent preclinical studies. Experimental conditions such as exposure time and specific assay protocols can influence IC50 values, and thus, these comparisons should be interpreted with caution.
Table 1: IC50 Values in Colon Cancer Cell Line (HT29)
| Compound | IC50 (µM) | Exposure Time |
| This compound | ~4-8 µM | 72 hours |
| 5-Fluorouracil (B62378) | 3.2 - 34.18 µM[1][2] | 48 - 72 hours |
| Oxaliplatin (B1677828) | 0.33 µM[3] | 24 hours |
| Irinotecan (B1672180) | 5.17 - 62.5 µM[4][5] | Not Specified |
Table 2: IC50 Values in Pancreatic Cancer Cell Line (MIA PaCa-2)
| Compound | IC50 (µM) | Exposure Time |
| This compound | ~4-8 µM | 72 hours |
| Gemcitabine | 0.494 - 23.9 µM[6] | Not Specified |
| Cisplatin | 7.36 µM | 48 hours |
Table 3: IC50 Values in Laryngeal Cancer Cell Line (HEp-2)
| Compound | IC50 (µM) | Exposure Time |
| This compound | ~4-8 µM | 72 hours |
| Cisplatin | Data not available for direct comparison in HEp-2 |
Table 4: IC50 Values in Lung Cancer Cell Line (A549)
| Compound | IC50 (µM) | Exposure Time |
| This compound | ~1-4 µM | 72 hours |
| Cisplatin | 4.97 - 23.4 µM[7][8][9] | 24 - 48 hours |
Table 5: IC50 Values in Hepatocellular Carcinoma Cell Line (HepG2)
| Compound | IC50 (µM) | Exposure Time |
| This compound | Data not available for direct comparison in HepG2 | |
| Doxorubicin | 0.45 - 7.98 µg/mL (approx. 0.83 - 14.6 µM)[10][11] | 24 - 72 hours |
| Sorafenib | 5.93 - 8.51 µM[12] | 72 hours |
Mechanism of Action: A Multi-Faceted Approach
This compound's anti-cancer activity is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. Key mechanisms of action include:
-
Cell Cycle Arrest: this compound has been observed to cause an accumulation of cells in the S and G2/M phases of the cell cycle, thereby halting cell division.
-
Induction of Apoptosis: The compound triggers apoptosis through the mitochondrial pathway, a crucial cell death signaling cascade.
-
Modulation of Glutathione (GSH) Levels: this compound has been shown to alter the levels of glutathione, an important antioxidant in cancer cells, which can influence cellular sensitivity to cytotoxic agents.
-
Signaling Pathway Modulation: Emerging evidence suggests that this compound's effects may be mediated through the modulation of key signaling pathways, including the PI3K/AKT and JNK pathways, which are critical for cell survival and proliferation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Simvastatin and Irinotecan against Colon Cancer Cells with or without Irinotecan Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Capillene Concentration Across Artemisia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species analysis of Capillene concentration in various Artemisia species. This compound, a polyacetylene compound, is of significant interest due to its potential biological activities. This document summarizes quantitative data, details experimental protocols for its quantification, and illustrates the relevant biosynthetic pathway and experimental workflow.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different Artemisia species and even between different chemotypes of the same species. The following table summarizes the reported concentrations of this compound in the essential oils of several Artemisia species.
| Artemisia Species | Plant Part | This compound Concentration (%) | Reference |
| Artemisia dracunculus (Local variety, Kashmir) | Aerial parts | 60.2 | [1][2] |
| Artemisia dracunculus (North-West Himalaya) | Shoots | 58.38 | [3] |
| Artemisia capillaris | Not Specified | Present | [4][5] |
| Artemisia scoparia | Not Specified | Present | [4][6] |
| Artemisia annua | Not Specified | Not a major component | [7] |
| Artemisia absinthium | Not Specified | Not a major component | [8] |
| Artemisia vulgaris | Not Specified | Not a major component | [8] |
It is important to note that the absence of a reported value does not necessarily indicate the complete absence of this compound, but rather that it was not a major constituent in the analyzed essential oil.
Experimental Protocols
The quantification of this compound in Artemisia species is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on methodologies cited in the literature.
1. Plant Material Collection and Preparation
-
Collection: Aerial parts (leaves, stems, flowers) of the Artemisia plant are collected, typically during the flowering stage to ensure the highest concentration of essential oils.
-
Drying: The collected plant material is air-dried at room temperature (25-35°C) until a constant weight is achieved to remove moisture.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction of Essential Oil
-
Hydrodistillation: This is the most common method for extracting essential oils from Artemisia.
-
A known quantity of the powdered plant material is placed in a flask with distilled water.
-
The flask is connected to a Clevenger-type apparatus.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed and collected.
-
The distillation process is typically carried out for 3 hours.
-
The collected essential oil is then separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC-MS system equipped with a fused-silica capillary column (e.g., DB-5 or HP-5MS) is used for analysis.
-
Sample Preparation: The extracted essential oil is diluted in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10 µg/mL.
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initially set at a lower temperature (e.g., 60°C) and gradually increased to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanned from a low to high mass-to-charge ratio (e.g., m/z 40-550).
-
-
Component Identification: The identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a known standard and by matching the mass spectrum with spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve is created using a certified standard of this compound.
Visualizations
Biosynthetic Pathway of Polyacetylenes
Polyacetylenes in plants are primarily derived from fatty acids through the crepenynate (B1232503) pathway.[9][10][11] The biosynthesis involves a series of desaturation and acetylenation steps catalyzed by specific enzymes like FAD2-type desaturases and acetylenases.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition of this compound chemotype of Artemisia dracunculus L. from North-West Himalaya, India [agris.fao.org]
- 4. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Chemical Diversity in Essential Oils of 40 Artemisia Species from Western and Trans Himalayan Regions of India [mdpi.com]
- 8. Five Different Artemisia L. Species Ethanol Extracts’ Phytochemical Composition and Their Antimicrobial and Nematocide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
In Vivo Validation of Capillene's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide offers a comparative overview of the in vivo anti-inflammatory effects of a natural, Capillene-rich essential oil and the widely used NSAID, Indomethacin. Experimental data from rodent models of acute inflammation is presented to facilitate an objective comparison. Detailed experimental protocols and putative signaling pathways are also provided to support further research and development in the field of anti-inflammatory therapeutics.
Data Presentation: Comparative Efficacy
The following table summarizes the in vivo anti-inflammatory efficacy of Glebionis segetum essential oil (containing 53.4% this compound) and Indomethacin in the carrageenan-induced rat paw edema model.
| Treatment | Dosage | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Glebionis segetum Essential Oil | 100 mg/kg | Oral (p.o.) | Not Specified | 11% | [1] |
| Indomethacin | 10 mg/kg | Intraperitoneal (i.p.) | 3 hours | ~54% | [2] |
| Indomethacin | 10 mg/kg | Intraperitoneal (i.p.) | 5 hours | ~33% | [2] |
Note: The data for Glebionis segetum essential oil and Indomethacin are derived from separate studies. Direct head-to-head comparative studies are not available. The experimental conditions, such as the precise timing of measurement for the essential oil, may vary, impacting a direct comparison.
Experimental Protocols
A standardized protocol for the carrageenan-induced paw edema model in rats is described below. This model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents.
Objective: To induce acute inflammation in the rat hind paw and to assess the anti-inflammatory effects of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Glebionis segetum essential oil)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., saline, distilled water, or appropriate solvent)
-
Plethysmometer or digital caliper
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control, positive control, and test groups.
-
Compound Administration: The test compound or vehicle is administered to the respective groups (e.g., orally or intraperitoneally) at a predetermined time before the induction of inflammation (typically 30-60 minutes).
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition: The percentage of paw edema is calculated using the formula: % Edema = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t and V0 is the initial paw volume. The percentage of inhibition of edema is calculated as: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the appropriate institutional animal care and use committee.
Mandatory Visualizations
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema model.
Putative Anti-inflammatory Signaling Pathway of this compound
References
Comparative analysis of different Capillene extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Capillene, a volatile polyacetylene found predominantly in the essential oil of Artemisia capillaris, is a compound of increasing interest due to its potential biological activities. The selection of an appropriate extraction technique is a critical first step that significantly influences the yield, purity, and integrity of the final extract. This guide provides an objective comparison of common methods for this compound extraction, supported by available data and detailed experimental protocols.
While direct comparative studies quantifying the yield and purity of this compound across multiple extraction techniques are limited in the published literature, this analysis draws upon data from the extraction of essential oils from Artemisia capillaris and other similar volatile compounds to provide a useful comparison. The essential oil of A. capillaris has been found to contain up to 32.7% this compound, which serves as a benchmark for the potential purity achievable through distillation methods.[1]
Comparative Data Summary
The following table summarizes the key performance indicators for three primary extraction techniques: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE). The data presented is a composite derived from studies on Artemisia species and general principles of natural product extraction.
| Feature | Steam Distillation | Solvent Extraction (Soxhlet) | Supercritical Fluid (CO₂) Extraction |
| Principle | Extraction of volatile compounds via steam and subsequent condensation. | Continuous solid-liquid extraction with a cycling solvent. | Extraction using a supercritical fluid as a solvent. |
| Typical Yield | Moderate (Essential oil yield 0.9-2.3%) | High | High (Yields can range from 2.23-5.18% for Artemisia)[2] |
| This compound Purity | Potentially high within the essential oil fraction (e.g., up to 32.7%)[1] | Variable, depends on solvent selectivity. | High, very selective for non-polar compounds. |
| Extraction Time | 2-4 hours | 6-24 hours | 1-4 hours |
| Solvent Usage | Water (as steam) | High (e.g., hexane, ethanol) | CO₂ (recyclable), optional co-solvent. |
| Temperature | High (~100°C) | Moderate to High (Boiling point of solvent) | Low to Moderate (e.g., 40-60°C)[2] |
| Advantages | Simple, inexpensive, no organic solvent residue. | High extraction efficiency, well-established. | "Green" solvent, high selectivity, low temperature preserves thermolabile compounds.[3] |
| Disadvantages | Thermal degradation of sensitive compounds, may not extract less volatile compounds. | Potential for thermal degradation, requires solvent removal, residual solvent concerns. | High initial equipment cost, requires high pressure. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized for the extraction of volatile compounds from Artemisia capillaris and should be optimized for specific laboratory conditions.
Protocol 1: Steam Distillation
This method is suitable for extracting volatile compounds like this compound that are immiscible with water and have a high vapor pressure.
Materials and Equipment:
-
Dried and ground Artemisia capillaris plant material
-
Steam distillation apparatus (steam generator, distillation flask, condenser, receiving vessel/separatory funnel)
-
Heating mantle
-
Deionized water
-
Dichloromethane (B109758) or n-hexane (for separation)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation: Weigh 100-500 g of dried, ground Artemisia capillaris and place it into the distillation flask.
-
Apparatus Setup: Assemble the steam distillation apparatus. Fill the steam generator with deionized water and ensure all glass joints are sealed.
-
Distillation: Heat the steam generator to produce steam, which is then passed through the plant material. The steam will vaporize the volatile oils.
-
Condensation: The mixture of steam and essential oil vapor is passed through a water-cooled condenser, where it liquefies.
-
Collection: Collect the distillate (a milky emulsion of oil and water) in a separatory funnel. Continue distillation for approximately 3 hours.
-
Isolation: Allow the distillate to cool. Separate the essential oil layer from the aqueous layer. Extract the aqueous layer with a small volume of dichloromethane or n-hexane to recover dissolved oils. Combine the organic layers.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate and then filter to remove the drying agent.
-
Storage: Store the oil in a sealed, dark glass vial at 4°C.
Protocol 2: Solvent Extraction (Soxhlet)
This technique provides exhaustive extraction through continuous washing of the plant material with a hot solvent.
Materials and Equipment:
-
Dried and ground Artemisia capillaris plant material
-
Soxhlet extraction apparatus (round-bottom flask, Soxhlet extractor, condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
n-hexane or ethanol (B145695) (HPLC grade)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 20-30 g of dried, ground Artemisia capillaris and place it inside a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with 250 mL of n-hexane and assemble the full Soxhlet apparatus.
-
Extraction: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material.
-
Cycling: When the solvent level in the extractor reaches the top of the siphon arm, the entire volume of solvent and extract is siphoned back into the boiling flask. This cycle repeats automatically.
-
Duration: Continue the extraction for at least 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Solvent Removal: After extraction, cool the apparatus and dismantle it. Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude extract.
-
Storage: Store the crude extract in a sealed vial at a low temperature.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide is a green technology ideal for extracting non-polar, thermolabile compounds like this compound.
Materials and Equipment:
-
Dried and ground Artemisia capillaris plant material
-
Supercritical fluid extraction system (CO₂ pump, extraction vessel, back-pressure regulator, collection vessel)
-
High-pressure liquid CO₂ cylinder
-
Optional co-solvent pump and solvent (e.g., ethanol)
Procedure:
-
Preparation: Grind the dried Artemisia capillaris to a consistent particle size (e.g., 0.5-1.0 mm). Weigh approximately 10-50 g of the ground material and pack it into the extraction vessel.
-
System Setup: Set the desired extraction parameters. For Artemisia species, typical conditions are a pressure of 10-30 MPa and a temperature of 40-60°C.[2]
-
Pressurization: Pump liquid CO₂ into the extraction vessel until the target pressure and temperature are reached and the CO₂ is in a supercritical state.
-
Extraction: Maintain a constant flow of supercritical CO₂ through the vessel (e.g., 1-2 L/min). The supercritical fluid dissolves the this compound from the plant matrix. An optional co-solvent like ethanol (2-5%) can be added to modify the polarity of the fluid.
-
Separation: The extract-laden supercritical fluid passes through a back-pressure regulator into a collection vessel at a lower pressure and temperature. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds.
-
Collection: Collect the extract from the collection vessel. Continue the extraction for a set duration (e.g., 60-120 minutes).
-
Depressurization: Safely depressurize the system and remove the spent plant material from the vessel.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described this compound extraction techniques.
Caption: Workflow for Steam Distillation of this compound.
Caption: Workflow for Solvent Extraction of this compound.
References
Unveiling Capillene's Pro-Apoptotic Power: A Comparative Guide to its Mitochondrial Pathway Mechanism
For Immediate Release
[City, State] – [Date] – A growing body of evidence suggests that capillene, a natural compound isolated from Artemisia capillaris, holds promise as a potential anti-cancer agent due to its ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive comparison of this compound's mechanism of action against the well-established apoptosis inducer, etoposide, with a focus on the mitochondrial pathway of apoptosis. The data presented herein is targeted towards researchers, scientists, and drug development professionals seeking to understand and validate the therapeutic potential of this compound.
This compound has been shown to trigger apoptosis in human leukemia HL-60 cells through the intrinsic mitochondrial pathway.[1] This pathway is a critical cellular process that eliminates damaged or unwanted cells and is tightly regulated by a host of signaling molecules. Key events in the mitochondrial apoptotic cascade include the release of cytochrome c from the mitochondria, the activation of initiator and effector caspases, and changes in the mitochondrial membrane potential.
Comparative Analysis of Apoptotic Markers
To objectively evaluate the efficacy of this compound in inducing mitochondrial apoptosis, its effects on key molecular markers are compared with those of etoposide, a widely used chemotherapeutic agent known to activate the mitochondrial pathway. The following tables summarize the quantitative data from various experimental studies.
| Treatment | Cell Line | Change in Bax/Bcl-2 Ratio | Reference |
| This compound (10 µM, 6h) | HL-60 | Increase | [1] |
| Etoposide (50 µM, 6h) | HL-60 | Significant Increase | [2] |
| Table 1: Comparison of the Effects of this compound and Etoposide on the Bax/Bcl-2 Ratio. An increased Bax/Bcl-2 ratio is indicative of a pro-apoptotic state. |
| Treatment | Cell Line | Decrease in Mitochondrial Membrane Potential | Reference |
| This compound (10 µM, 6h) | HL-60 | Yes | [1] |
| Etoposide (50 µM, 24h) | Melanoma Cells | Significant Decrease | |
| Table 2: Comparison of the Effects of this compound and Etoposide on Mitochondrial Membrane Potential. A decrease in mitochondrial membrane potential is a hallmark of mitochondrial dysfunction during apoptosis. |
| Treatment | Cell Line | Fold Increase in Caspase-9 Activity | Fold Increase in Caspase-3 Activity | Reference |
| This compound (10 µM, 6h) | HL-60 | Not Quantified | Not Quantified | [1] |
| Etoposide (100 µM, 12h) | HL-60 | ~2.5-fold | ~4-fold | |
| Table 3: Comparison of the Effects of this compound and Etoposide on Caspase-9 and Caspase-3 Activity. Caspase-9 is the initiator caspase in the mitochondrial pathway, while caspase-3 is a key executioner caspase. |
Signaling Pathways and Experimental Workflows
The induction of apoptosis by this compound is a multi-step process involving intricate signaling cascades. The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the general experimental workflows used to validate this mechanism.
References
- 1. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Capillene: A Head-to-Head Comparison of its Antifungal and Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Capillene, a naturally occurring polyacetylene found in several plants of the Asteraceae family, has garnered interest for its potential biological activities. This guide provides a comprehensive head-to-head comparison of this compound's antifungal and insecticidal properties against established agents. While quantitative data for pure this compound is limited in publicly available literature, this comparison draws upon data from related polyacetylenes and essential oils rich in this compound to provide a substantive overview of its potential efficacy.
Antifungal Activity
Polyacetylenes, the class of compounds to which this compound belongs, have demonstrated notable antifungal properties. The primary mechanism of action is believed to be the disruption of the fungal cell membrane integrity.
Quantitative Comparison of Antifungal Activity
| Compound/Drug | Target Fungus | Minimum Inhibitory Concentration (MIC) |
| Polyacetylenes | Trichophyton spp. | 5 - 10 µg/mL[1] |
| Amphotericin B | Candida albicans | 0.125 - 1 µg/mL[2][3][4][5] |
| Terbinafine | Trichophyton rubrum | <0.001 - >64 mg/L (highly variable depending on resistance)[6] |
Note: The wide range for Terbinafine reflects the increasing incidence of resistance in clinical isolates of Trichophyton rubrum.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agent: The test compound (e.g., this compound) and standard antifungal drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.
-
Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in 96-well microtiter plates using a liquid growth medium, such as RPMI-1640.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of fungal spores or conidia is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the growth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Signaling Pathway: Antifungal Mechanism of Polyacetylenes
The proposed mechanism of action for the antifungal activity of polyacetylenes involves the disruption of the fungal cell membrane.
Caption: Proposed antifungal mechanism of this compound through interaction with ergosterol and disruption of the fungal cell membrane.
Insecticidal Activity
This compound and other polyacetylenes have demonstrated a range of insecticidal activities, including contact toxicity, fumigant toxicity, and antifeedant effects.
Quantitative Comparison of Insecticidal Activity
The following table compares the lethal dose (LD50) and lethal concentration (LC50) of polyacetylenes and essential oils containing this compound with common synthetic and botanical insecticides.
| Compound/Insecticide | Target Insect | LD50 (Contact Toxicity) | LC50 (Fumigant Toxicity) |
| Polyacetylenes | Bradysia odoriphaga | 19.31 - 36.51 mg/L[7] | Not available |
| Artemisia capillaris oil (contains this compound) | Sitophilus zeamais | 10.92 µ g/adult [8] | 5.31 mg/L air[8] |
| Pyrethrins | Sitophilus zeamais | 4.29 µ g/adult [8] | Not available |
| Bifenthrin | Spodoptera litura | Not available | LC50 varies by population |
Note: The insecticidal activity of essential oils is due to a complex mixture of compounds, and the specific contribution of this compound to the overall toxicity is not determined in these studies.
Experimental Protocols: Insecticidal Bioassays
Contact Toxicity Assay (Topical Application):
-
Insect Rearing: The target insect species are reared under controlled laboratory conditions.
-
Preparation of Test Solutions: The test compound (e.g., this compound) and reference insecticides are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Topical Application: A small, precise volume (e.g., 0.5-1 µL) of each test solution is applied to the dorsal thorax of individual insects using a micro-applicator.
-
Observation: Treated insects are placed in ventilated containers with a food source. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test population, is calculated using probit analysis.
Fumigant Toxicity Assay:
-
Preparation of Test Chambers: A filter paper impregnated with a specific concentration of the test compound is placed in a sealed container (e.g., a glass jar).
-
Insect Introduction: A known number of insects are introduced into the container.
-
Exposure: The insects are exposed to the vapor of the test compound for a defined period.
-
Mortality Assessment: After the exposure period, the insects are transferred to a clean container with food, and mortality is assessed.
-
LC50 Calculation: The LC50 value, the concentration that is lethal to 50% of the test population, is determined.
Logical Relationship: Insecticidal Modes of Action of Polyacetylenes
Polyacetylenes can exert their insecticidal effects through multiple mechanisms.
Caption: Multiple insecticidal modes of action of this compound and other polyacetylenes.
Conclusion
The available evidence suggests that this compound, as part of the polyacetylene class of compounds, holds promise as both an antifungal and insecticidal agent. Its activity against Trichophyton species and various insect pests is noteworthy. However, a lack of specific quantitative data for pure this compound makes direct comparison with highly characterized synthetic and natural products challenging. Further research is required to isolate and evaluate pure this compound to fully understand its spectrum of activity, potency, and mechanisms of action. Such studies will be crucial in determining its potential for development as a novel antifungal or insecticidal product.
References
- 1. Dendrazawaynes A and B, antifungal polyacetylenes from Dendranthema zawadskii (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition and Insecticidal Activity against Sitophilus zeamais of the Essential Oils of Artemisia capillaris and Artemisia mongolica [mdpi.com]
Replicating Published Findings on Capillene's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of Capillene, a natural compound found in plants of the Artemisia genus, with other established agents. The information presented is based on published experimental data, offering a resource for researchers looking to replicate or build upon existing findings.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of this compound and other relevant compounds. It is important to note that the data presented are compiled from various independent studies, and direct head-to-head comparisons in a single study are limited. Experimental conditions, such as cell lines and assay durations, can influence the results.
Anticancer Activity: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | A375 (Melanoma) | 0.14 | |
| MDA-MB-231 (Breast Cancer) | Not Available | ||
| CaCo2 (Colorectal Cancer) | 0.52 | ||
| HEK293 (Non-tumor) | 0.25 | ||
| Doxorubicin (B1662922) | A375 (Melanoma) | ~1 (approx.) | [1] |
| MDA-MB-231 (Breast Cancer) | 0.28 - 8.31 | [2][3][4][5] | |
| CaCo2 (Colorectal Cancer) | Not Available | ||
| Cisplatin | A375 (Melanoma) | Not Available | |
| MDA-MB-231 (Breast Cancer) | 8.12 - 63.1 | [6][7][8][9] | |
| CaCo2 (Colorectal Cancer) | Not Available | ||
| Paclitaxel (B517696) | A375 (Melanoma) | Not Available | |
| MDA-MB-231 (Breast Cancer) | 0.3 - 4.0 | [10][11][12][13] | |
| CaCo2 (Colorectal Cancer) | Not Available |
Anti-inflammatory Activity: Nitric Oxide (NO) Suppression in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Citation |
| This compound | Not Available | |
| Dexamethasone | ~34.60 µg/mL | [14] |
| L-NAME (L-NG-Nitroarginine methyl ester) | ~25.5 | [15] |
Key Signaling Pathways Modulated by this compound and Related Compounds
Published research suggests that this compound and other bioactive compounds from Artemisia capillaris exert their effects by modulating several key intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Figure 1: Simplified overview of signaling pathways modulated by this compound and related compounds.
Experimental Protocols
To aid in the replication of published findings, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: General workflow for the MTT assay.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or a reference drug and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Western Blot for Protein Expression and Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and to assess the activation state of signaling pathways by analyzing protein phosphorylation.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-JNK, JNK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or control for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Nitric Oxide (NO) Suppression Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture medium to quantify NO production by cells, typically macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a reference anti-inflammatory drug for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
This guide provides a foundational framework for researchers interested in the bioactivity of this compound. By offering comparative data and detailed experimental protocols, it aims to facilitate the replication and extension of existing research in the pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 4. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 13. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Capillene's performance in different cancer cell line models
This guide provides a detailed comparison of the in vitro performance of Capillene, a naturally occurring polyacetylene, against established chemotherapeutic agents across various cancer cell line models. Due to the greater availability of research data for the closely related compound Capillin (B1212586), this analysis will focus on Capillin as a representative for this compound's class of molecules. The data presented is intended for researchers, scientists, and drug development professionals to provide an objective overview based on existing experimental evidence.
Performance Overview
Capillin has demonstrated significant cytotoxic and pro-apoptotic activity against a range of human tumor cell lines.[1] Its efficacy is observed in cancers of the colon, pancreas, larynx, lung, and in leukemia.[1] The primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the mitochondrial pathway.[2] This is often accompanied by cell cycle arrest and modulation of intracellular glutathione (B108866) levels.[1]
Quantitative Performance Data: A Comparative Look
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Capillin and standard chemotherapeutic agents in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.
Table 1: Reported Efficacy of Capillin in Human Cancer Cell Lines
| Cancer Type | Cell Line | Effective Concentration (µM) | Observed Effects |
| Leukemia | HL-60 | 1 | Induction of apoptosis[2] |
| Colon Carcinoma | H729 | 1 - 10 | Inhibition of cell proliferation, apoptosis[1] |
| Pancreatic Carcinoma | MIA PaCa-2 | 1 - 10 | Inhibition of cell proliferation, apoptosis[1] |
| Laryngeal Carcinoma | HEp-2 | 1 - 10 | Inhibition of cell proliferation, apoptosis[1] |
| Lung Carcinoma | A549 | 1 - 10 | Inhibition of cell proliferation, apoptosis[1] |
Note: Specific IC50 values for Capillin are not consistently reported in the reviewed literature; therefore, the effective concentration range that induces anti-cancer effects is provided.
Table 2: Comparative IC50 Values of Standard Chemotherapeutics in Colon Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) |
| 5-Fluorouracil | HCT-116 | ~10.45[3] |
| 5-Fluorouracil | HT-29 | Varies (cell line dependent) |
| Oxaliplatin (B1677828) | HCT-116 | ~0.75[3] |
| Oxaliplatin | HT-29 | ~1.9[3] |
| Irinotecan | HROC147 | 0.8 - 2.2[4] |
Table 3: Comparative IC50 Values of Standard Chemotherapeutics in Pancreatic Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) |
| Gemcitabine | MIA PaCa-2 | Varies (cell line dependent)[5] |
| Gemcitabine | PANC-1 | Varies (cell line dependent)[5] |
| 5-Fluorouracil | Mia-PaCa-2 | ~4.63[5] |
| nab-Paclitaxel | MiaPaCa-2 | ~0.0041[6] |
| nab-Paclitaxel | Panc-1 | ~0.0073[6] |
Table 4: Comparative IC50 Values of Standard Chemotherapeutics in Laryngeal and Lung Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 (µg/mL) |
| Cisplatin | Laryngeal | RK33 | ~1.193[7] |
| Cisplatin | Laryngeal | RK45 | ~1.387[7] |
| Cisplatin | Lung (NSCLC) | A549 | Varies (cell line dependent) |
| Etoposide | Lung (SCLC) | NCI-H526 | Varies (cell line dependent) |
Table 5: Comparative IC50 Values of Standard Chemotherapeutics in Leukemia Cell Lines
| Drug | Cell Line | IC50 (µM) |
| Cytarabine (Ara-C) | HL-60 | Varies (cell line dependent) |
| Daunorubicin | HL-60 | Varies (cell line dependent) |
| Mitoxantrone | HL-60 | Varies (cell line dependent) |
Table 6: Comparative IC50 Values of Standard Chemotherapeutics in Hepatocellular Carcinoma Cell Lines
| Drug | Cell Line | IC50 (µM) |
| Doxorubicin | HepG2 | ~1.1 - 1.3[8][9] |
| Doxorubicin | Huh7 | ~5.2[9] |
| 5-Fluorouracil | HepG2 | ~323.2[8] |
| Cisplatin | HepG2 | ~15.9[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Capillin and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for Capillin-induced apoptosis in cancer cells.
Caption: General experimental workflow for evaluating Capillin's anticancer effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the performance of anticancer compounds like Capillin.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Capillin or a control vehicle.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to quantify the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Cells are seeded and treated with Capillin as described for the MTT assay.
-
Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
For Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):
-
The cell pellet is resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the samples are analyzed by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late-stage apoptotic.
-
-
For Cell Cycle Analysis:
-
The cell pellet is fixed in cold 70% ethanol.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
PI is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by Capillin.
-
Protein Extraction: Following treatment with Capillin, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, p-JNK, p-AKT). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target protein between different treatment groups.
Conclusion
The available data suggests that Capillin is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action appears to be multifactorial, involving the mitochondrial apoptosis pathway, modulation of key signaling cascades like JNK and PI3K/AKT, and induction of cell cycle arrest. While direct comparative IC50 data with standard chemotherapeutics is limited, the effective concentrations of Capillin are within a low micromolar range, indicating significant biological activity. Further research, including head-to-head in vitro and in vivo studies with current standard-of-care drugs, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in oncology.
References
- 1. Effects of the polyacetylene capillin on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Capillene: A Guide for Laboratory Professionals
The proper management and disposal of laboratory waste is a critical aspect of ensuring personnel safety and environmental protection. For a compound like capillene, where detailed hazard information is not easily accessible, a cautious and conservative approach to disposal is required.
Immediate Safety and Handling Protocols
Prior to handling this compound for any purpose, including disposal, appropriate safety measures must be in place. This includes the use of proper personal protective equipment (PPE) and adherence to standard laboratory safety procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times if available for similar chemical structures.
-
Body Protection: A long-sleeved lab coat is required to minimize skin exposure.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed as a hazardous waste stream due to the lack of comprehensive safety data.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, whether in pure form, in solution, or as contaminated materials (e.g., pipette tips, absorbent paper), in a designated and compatible hazardous waste container.
-
The container must be leak-proof and have a secure screw-top cap.
-
Do not mix this compound waste with other waste streams unless the compatibility of the chemicals is known and approved by your EHS department. As a general rule, keep halogenated and non-halogenated solvent wastes separate.
Step 2: Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
List all chemical constituents by their full names (i.e., "this compound"). If it is a solution, list all components, including solvents.
-
Indicate the approximate percentage of each component.
-
Include the date when waste was first added to the container (the accumulation start date).
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.
Step 4: Disposal of Empty Containers
-
A chemical container is not considered empty until it has been properly decontaminated.
-
The initial rinse of a this compound container should be collected and disposed of as hazardous waste.
-
Perform at least two additional rinses with a suitable solvent (e.g., acetone (B3395972) or ethanol). The disposal of subsequent rinses should be in accordance with your institution's policies, with the most conservative approach being to collect all rinses as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container as directed by your institution's guidelines for decontaminated glassware or plastic.
Step 5: Final Disposal
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.[1][2]
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Wear Appropriate PPE: Don the appropriate PPE as described above.
-
Contain and Absorb: For a liquid spill, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain and absorb the material. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Data Presentation
| Procedure | Key Actions and Considerations |
| Personal Protective Equipment (PPE) | Safety goggles, nitrile gloves, lab coat, closed-toe shoes. Handle in a chemical fume hood. |
| Waste Collection | Use a designated, sealed, and compatible hazardous waste container. |
| Waste Segregation | Do not mix with other waste streams. Keep separate from incompatible chemicals. |
| Labeling | Label as "Hazardous Waste" with full chemical names, concentrations, and accumulation start date. |
| Storage | Store in a designated satellite accumulation area with secondary containment. |
| Empty Container Disposal | Triple-rinse with a suitable solvent. Collect the first rinsate as hazardous waste. Manage subsequent rinses per institutional policy. Deface the label before disposing of the container. |
| Final Disposal | Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor. Do not dispose of in the drain or trash. |
| Spill Response | Evacuate, ventilate, wear PPE, contain with inert absorbent, collect for hazardous waste disposal, decontaminate the area, and report the spill. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Capillene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Capillene. This guide provides crucial procedural information for the safe handling and disposal of this compound (C12H10), also known as Agropyrene.
Chemical Identity and Properties
Below is a summary of its known physical and chemical properties:
| Property | Value |
| Chemical Formula | C12H10 |
| Molecular Weight | 154.21 g/mol |
| Physical Description | Liquid |
| Boiling Point | 140.00 to 143.00 °C @ 10.00 mm Hg |
| Melting Point | 0 °C |
Source: PubChem.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table outlines the recommended PPE based on the handling of similar hazardous aromatic hydrocarbons.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Respiratory Protection | Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA). | Ensure a proper fit and regularly maintain the respirator. Select cartridges appropriate for organic vapors. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | A face shield must be worn over safety goggles to provide maximum protection against splashes. |
| Skin and Body Protection | Chemical-resistant coveralls or a lab coat with long sleeves. | The material should be resistant to aromatic hydrocarbons. Disposable coveralls are recommended to prevent cross-contamination. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). | Double-gloving is advised. Inspect gloves for any defects before use and dispose of them properly after handling. |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | Steel-toed boots are recommended if there is a risk of falling objects. |
Operational Plan
Engineering Controls:
-
Fume Hood: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Verify the fume hood's proper functioning before commencing work.
-
Designated Area: Use a specific, clearly marked area within the laboratory for handling this compound to prevent the contamination of other workspaces.
Handling Procedures:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Have all required equipment and reagents prepared.
-
During the Experiment: Keep containers of this compound tightly sealed when not in use. Avoid all direct contact with the substance. In the event of a spill, immediately follow the laboratory's established spill response protocol.
-
After Handling: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Waste Collection and Storage:
-
Containers: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in designated, leak-proof, and clearly labeled hazardous waste containers. Do not store acids and bases in metal containers.
-
Segregation: Do not mix this compound waste with other waste streams unless they are of the same hazard class.
-
Storage Area: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be under the direct supervision of laboratory personnel.
Disposal Procedure:
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of this compound down the drain or as regular trash.[2][3]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the container can be disposed of as regular trash after defacing any chemical labels.[2]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
